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1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone Documentation Hub

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Core Science & Biosynthesis

Foundational

Technical Guide: Reactivity and Synthetic Utility of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone (CAS 154258-12-5)

Executive Summary In modern drug discovery and complex organic synthesis, highly functionalized acetophenones serve as critical building blocks for assembling diverse heterocyclic scaffolds. 1-(5-Chloro-2-methyl-3-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, highly functionalized acetophenones serve as critical building blocks for assembling diverse heterocyclic scaffolds. 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone (CAS 154258-12-5) is a uniquely substituted intermediate featuring four distinct reactive sites: an acetyl group, an ortho-methyl group, a nitro group, and a chloro substituent. This whitepaper provides an in-depth mechanistic analysis of this molecule, detailing how its structural electronics dictate chemoselectivity, and outlines field-proven, self-validating protocols for its application in synthetic workflows.

Physicochemical Profiling & Structural Analysis

Understanding the physical and structural parameters of this intermediate is the first step in predicting its behavior under various reaction conditions.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
CAS Number 154258-12-5
Chemical Name 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol
SMILES String CC(=O)c1cc(Cl)cc(=O)c1C
Physical Form Solid
Purity Standard ≥95% (Commercial grade)

Structural Causality & Steric Shielding: The placement of the methyl group at the 2-position (ortho to both the acetyl and nitro groups) is not merely a structural feature; it is a profound stereoelectronic director. The steric bulk of the methyl group forces both the acetyl and nitro groups out of coplanarity with the central phenyl ring. This orthogonal twist disrupts extended π-conjugation, which slightly alters the reduction potential of the nitro group and increases the electrophilicity of the carbonyl carbon by preventing the ring from effectively donating electron density into the C=O system.

Mechanistic Reactivity & Synthetic Utility

The synthetic value of CAS 154258-12-5 lies in the ability to selectively address one functional group without perturbing the others.

Chemoselective Nitro Reduction

The most common transformation for this scaffold is the reduction of the nitro group to an aniline derivative, yielding 1-(3-amino-5-chloro-2-methylphenyl)ethanone.

  • The Chemoselectivity Challenge: Utilizing standard catalytic hydrogenation (e.g., Pd/C with H₂) is highly problematic. The palladium catalyst readily inserts into the aryl C-Cl bond, leading to rapid hydrodehalogenation, and can also over-reduce the ketone to a secondary alcohol .

  • The Mechanistic Solution: To achieve strict chemoselectivity, a modified Béchamp reduction using zero-valent iron (Fe) and ammonium chloride (NH₄Cl) is required. Iron acts as a mild single-electron transfer (SET) reductant. It specifically targets the highly polarized N-O bonds without providing the aggressive hydride species necessary to attack the C-Cl or C=O bonds .

Aldol Condensation at the Acetyl Group

The methyl ketone moiety is primed for base-catalyzed Claisen-Schmidt condensations with aryl aldehydes to form chalcones.

  • The Mechanistic Driver: The strongly electron-withdrawing nature of the nitro and chloro groups increases the acidity of the α-methyl protons on the acetyl group. This allows for rapid enolate formation under relatively mild basic conditions (e.g., NaOH in Methanol), minimizing the risk of side reactions such as the Cannizzaro reaction on the aldehyde partner.

Workflow Visualization

The following diagram illustrates the synthetic divergence of this core scaffold, highlighting how specific reagent choices dictate the functionalization pathway.

SyntheticPathways Core 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone CAS: 154258-12-5 Path1 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Core->Path1 Nitro Grp Path2 Claisen-Schmidt Condensation (Ar-CHO, Base) Core->Path2 Acetyl Grp Path3 Alpha-Halogenation (Br2 or NBS) Core->Path3 Acetyl Grp Prod1 3-Amino-5-chloro-2-methylacetophenone (Indole/Quinoline Precursor) Path1->Prod1 Prod2 Substituted Chalcones (Antimicrobial Scaffolds) Path2->Prod2 Prod3 alpha-Bromoacetophenone Deriv. (Thiazole Precursor) Path3->Prod3

Synthetic divergence of CAS 154258-12-5 highlighting chemoselective functionalization pathways.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following methodologies are designed to self-report their success or failure during execution.

Protocol A: Chemoselective Reduction to 1-(3-Amino-5-chloro-2-methylphenyl)ethanone

Causality & Execution:

  • Reagent Loading: Suspend 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone (1.0 eq) and Iron powder (5.0 eq, 325 mesh) in a 3:1 mixture of Ethanol/Water. Causality: The high surface area of the 325-mesh iron ensures rapid electron transfer, while the aqueous ethanol mixture solubilizes the organic substrate and the inorganic activator.

  • Activation: Add NH₄Cl (2.0 eq) to the suspension. Causality: NH₄Cl acts as a mild proton source, activating the iron surface by removing passivating oxide layers without creating a highly acidic environment that could trigger side reactions.

  • Thermal Reflux: Heat the mixture to 80°C for 2–4 hours.

  • In-Process Validation (TLC & LC-MS): Monitor the reaction via TLC (Hexanes/EtOAc). The starting material is UV-active but ninhydrin-negative. The successful formation of the amine will yield a lower

    
     spot that stains purple/brown with ninhydrin. Verify via LC-MS to ensure complete consumption of the hydroxylamine intermediate (
    
    
    
    ); the final product must show a clean mass of
    
    
    .
  • Filtration & Isolation: Filter the hot reaction mixture strictly through a pad of Celite. Causality: The iron oxide/hydroxide byproduct is a gelatinous sludge that will instantly blind standard filter paper. Celite provides a porous matrix to trap the sludge, allowing the product to elute cleanly. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

ReductionWorkflow S1 1. Reagent Loading Substrate + Fe + NH4Cl S2 2. Thermal Activation Reflux at 80°C (2h) S1->S2 S3 3. In-Process Control LC-MS & TLC Validation S2->S3 S4 4. Filtration Celite Pad (Remove Fe) S3->S4 S5 5. Isolation Extraction & Drying S4->S5

Step-by-step self-validating workflow for the chemoselective Béchamp reduction protocol.
Protocol B: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Causality & Execution:

  • Enolate Formation: Dissolve CAS 154258-12-5 (1.0 eq) and a substituted benzaldehyde (1.1 eq) in Methanol. Cool to 0°C and add 20% aqueous NaOH dropwise. Causality: Dropwise addition controls the exotherm and prevents the Cannizzaro disproportionation of the aldehyde.

  • Condensation & Dehydration: Stir at room temperature for 12 hours. The intermediate β-hydroxy ketone spontaneously dehydrates due to the thermodynamic stability of the resulting fully conjugated chalcone system.

  • Self-Validating Isolation: The reaction progress is visually validated by precipitation. Because the extended conjugation of the chalcone drastically reduces its solubility in methanol compared to the starting materials, the product crystallizes out of solution. This drives the equilibrium forward (Le Chatelier's principle). Isolate via simple vacuum filtration and wash with cold methanol.

  • Analytical Validation: Confirm the trans (

    
    ) geometry of the newly formed alkene via ¹H NMR; the vinylic protons must exhibit a coupling constant (
    
    
    
    ) of ~15.5 Hz.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Organic Letters, ACS Publications URL:[Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Advanced Synthesis & Catalysis, Wiley Online Library URL:[Link]

Exploratory

An In-depth Technical Guide to 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone (CAS No. 154258-12-5). Due to a notable absence of experimentally determined data in the public domain, this document leverages predictive models and data from analogous structures to offer insights into its physicochemical characteristics, a plausible synthetic route, expected reactivity, and spectroscopic profile. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and organic synthesis, while clearly delineating between established data and theoretical predictions.

Introduction

1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is a substituted aromatic ketone. Its structure, featuring a chlorinated, methylated, and nitrated phenyl ring attached to an acetyl group, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The interplay of the electron-withdrawing nitro and chloro groups with the electron-donating methyl group, all influencing the reactivity of the aromatic ring and the acetyl moiety, makes this compound a subject of interest for synthetic chemists. This guide aims to fill the current knowledge gap by providing a detailed theoretical and predictive analysis of its chemical properties.

Physicochemical Properties

PropertyValueSource/Method
CAS Number 154258-12-5
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol Calculated
Physical Form Solid
Melting Point Predicted: 70-90 °CBased on similarly substituted acetophenones
Boiling Point Predicted: >300 °CBased on similarly substituted acetophenones
Solubility Predicted: Soluble in polar organic solvents (e.g., acetone, DMSO, DMF); sparingly soluble in nonpolar solvents; insoluble in water.General solubility of aromatic ketones
Appearance Predicted: Pale yellow to yellow crystalline solid.Common for nitrated aromatic compounds

Proposed Synthesis

A plausible and efficient method for the synthesis of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is through the Friedel-Crafts acylation of a suitable precursor, 4-chloro-1-methyl-2-nitrobenzene. This starting material is commercially available, making this a practical approach.

Synthetic Workflow

start Starting Material: 4-Chloro-1-methyl-2-nitrobenzene reaction Friedel-Crafts Acylation start->reaction reagents Reagents: Acetyl Chloride (CH₃COCl) Aluminum Chloride (AlCl₃) reagents->reaction solvent Solvent: Dichloromethane (DCM) solvent->reaction workup Reaction Quench & Workup: Ice water, HCl (aq) Extraction with DCM reaction->workup purification Purification: Column Chromatography (Silica Gel) Recrystallization workup->purification product Final Product: 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone purification->product

Caption: Proposed synthesis of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone.

Detailed Experimental Protocol (Theoretical)

Materials:

  • 4-Chloro-1-methyl-2-nitrobenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension, maintaining the temperature at 0 °C. After the addition is complete, add a solution of 4-chloro-1-methyl-2-nitrobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir vigorously until all the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity

The reactivity of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is governed by the interplay of its functional groups.

Aromatic Ring Reactivity

The aromatic ring is substituted with three groups that influence its reactivity towards electrophilic and nucleophilic aromatic substitution.

  • Nitro Group (-NO₂): A strong deactivating, meta-directing group.

  • Chloro Group (-Cl): A deactivating, ortho, para-directing group.

  • Methyl Group (-CH₃): An activating, ortho, para-directing group.

  • Acetyl Group (-COCH₃): A deactivating, meta-directing group.

The combined effect of these substituents makes the aromatic ring significantly deactivated towards electrophilic aromatic substitution. Any further substitution would likely be directed to the C4 and C6 positions, influenced by the directing effects of the existing substituents.

The presence of the strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Acetyl Group Reactivity

The acetyl group can undergo a variety of reactions common to ketones:

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or to a methylene group (-CH₂-) via Wolff-Kishner or Clemmensen reduction.

  • Oxidation: The methyl group of the acetyl moiety can be oxidized under certain conditions, for instance, in the haloform reaction.

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions in the presence of a base.

start 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone reduction Reduction of Carbonyl (e.g., NaBH₄) start->reduction Acetyl Group wolff_kishner Wolff-Kishner/Clemmensen Reduction start->wolff_kishner Acetyl Group condensation Aldol Condensation (Base, Aldehyde) start->condensation α-Protons nucleophilic_sub Nucleophilic Aromatic Substitution (e.g., NaOMe) start->nucleophilic_sub Aromatic Ring product1 Secondary Alcohol reduction->product1 product2 Ethyl Group wolff_kishner->product2 product3 Chalcone Derivative condensation->product3 product4 Methoxy-substituted Product nucleophilic_sub->product4

Caption: Potential reaction pathways for 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone.

Spectroscopic Analysis (Predicted)

The following are predicted spectroscopic features for 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone based on its structure.

SpectroscopyPredicted Features
¹H NMR - Aromatic Protons: Two singlets or narrowly split doublets in the aromatic region (δ 7.5-8.5 ppm).- Methyl Protons (Aromatic): A singlet around δ 2.3-2.6 ppm.- Acetyl Protons: A singlet around δ 2.5-2.8 ppm.
¹³C NMR - Carbonyl Carbon: A signal in the downfield region (δ 195-205 ppm).- Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm), including quaternary carbons attached to the substituents.- Methyl Carbon (Aromatic): A signal around δ 15-25 ppm.- Acetyl Carbon: A signal around δ 25-35 ppm.
Infrared (IR) - C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.- N-O Stretch (Nitro): Two strong absorption bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric).- C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.- C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight (m/z = 213), with a characteristic M+2 peak due to the ³⁷Cl isotope.- Major Fragmentation Peaks: Loss of the acetyl group (M-43), loss of the nitro group (M-46), and other characteristic fragments.

Safety and Handling

Based on the GHS classifications for this compound, the following safety precautions are recommended.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear impervious gloves and protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat and sources of ignition. Recommended storage is in a refrigerator.

Potential Applications

While specific applications of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone have not been documented, its structure suggests potential utility in several areas of research and development:

  • Medicinal Chemistry: As a building block for the synthesis of novel heterocyclic compounds with potential biological activities. The nitro group can be reduced to an amine, providing a handle for further functionalization.

  • Agrochemicals: As an intermediate in the preparation of new pesticides and herbicides.

  • Materials Science: For the synthesis of dyes and other functional organic materials.

Conclusion

1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is a chemical compound with significant potential as a synthetic intermediate. Although there is a lack of comprehensive experimental data, this guide provides a robust theoretical framework for its properties, synthesis, and reactivity. It is hoped that this document will stimulate further research into this compound and facilitate its use in the development of new and valuable molecules.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Foundational

1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone A Researcher's Guide to the Synthesis and Characterization of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone: A Predictiv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone

A Researcher's Guide to the Synthesis and Characterization of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone: A Predictive and Methodological Approach

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted spectroscopic profile of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone (CAS No. 154258-12-5). As a substituted acetophenone, this compound holds potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental principles of organic chemistry to provide a robust predictive framework for researchers. It is intended to serve as a foundational resource for those looking to synthesize, characterize, and utilize this compound in their research endeavors.

Introduction: The Potential of Substituted Acetophenones

Substituted acetophenones are a class of aromatic ketones that serve as pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] The presence of the reactive acetyl group, coupled with the diverse functionalities that can be incorporated onto the aromatic ring, makes them ideal synthons for drug discovery and development.[3] The specific compound of interest, 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone, presents a unique combination of functional groups—a chloro, a methyl, a nitro, and an acetyl group—which are expected to impart distinct reactivity and potential for further chemical modification. This guide aims to provide a detailed theoretical and methodological framework for the synthesis and structural elucidation of this compound, thereby enabling its exploration in various research applications.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is characterized by a benzene ring substituted with four different functional groups. The systematic IUPAC name for this compound is 1-(5-chloro-2-methyl-3-nitrophenyl)ethan-1-one.[4]

PropertyValueSource
CAS Number 154258-12-5[4]
Molecular Formula C₉H₈ClNO₃[4]
Molecular Weight 213.62 g/mol Calculated
Appearance Solid (Predicted)[4]
InChI Key YVPBLUCLWKVMLK-UHFFFAOYSA-N[4]

graph "molecular_structure" {
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edge [color="#202124"];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
O1 [label="O"];
C8 [label="C"];
Cl1 [label="Cl"];
C9 [label="C"];
N1 [label="N"];
O2 [label="O"];
O3 [label="O"];
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C7;
C7 -- O1 [style=filled, color="#EA4335", penwidth=2];
C7 -- C8;
C2 -- C9;
C3 -- N1;
N1 -- O2 [style=filled, color="#EA4335", penwidth=2];
N1 -- O3 [style=filled, color="#EA4335", penwidth=2];
C5 -- Cl1;

// Positioning
C1 [pos="0,1!"];
C2 [pos="-0.87,0.5!"];
C3 [pos="-0.87,-0.5!"];
C4 [pos="0,-1!"];
C5 [pos="0.87,-0.5!"];
C6 [pos="0.87,0.5!"];
C7 [pos="0,2.5!"];
O1 [pos="0,3.5!"];
C8 [pos="1.5,2.5!"];
C9 [pos="-2.37,0.5!"];
N1 [pos="-2.37,-0.5!"];
O2 [pos="-3.24,0!"];
O3 [pos="-3.24,-1!"];
Cl1 [pos="2.37,-0.5!"];

}

Caption: Molecular structure of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone.

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient synthetic route to 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is the electrophilic nitration of the readily available precursor, 1-(5-chloro-2-methylphenyl)ethanone. The directing effects of the substituents on the aromatic ring will govern the regioselectivity of the nitration reaction. The acetyl group is a meta-director, while the methyl group is an ortho, para-director, and the chloro group is also an ortho, para-director.[5][6] In this case, the position between the acetyl and methyl groups is sterically hindered. The position para to the methyl group is occupied by the chloro group. The positions ortho to the chloro group are either sterically hindered or deactivated by the acetyl group. Therefore, the most likely position for nitration is ortho to the methyl group and meta to the acetyl group, which is the 3-position.

synthesis_workflow start 1-(5-Chloro-2-methylphenyl)ethanone reaction Electrophilic Aromatic Nitration start->reaction reagents Nitrating Mixture (HNO₃/H₂SO₄) reagents->reaction product 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone reaction->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone.

Detailed Proposed Experimental Protocol (Requires Validation)

Materials:

  • 1-(5-Chloro-2-methylphenyl)ethanone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 5.0 g of 1-(5-chloro-2-methylphenyl)ethanone to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetophenone in sulfuric acid, ensuring the temperature does not exceed 10 °C. The addition should be slow and controlled to prevent a rapid exotherm.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Collect the solid precipitate by vacuum filtration and wash with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from ethanol to yield 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone.

Predicted Spectroscopic Profile for Structural Elucidation

The following spectroscopic data are predicted based on the molecular structure and analysis of similar compounds. Experimental verification is required for confirmation.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-4~7.8 - 8.0d~2.01H
H-6~7.6 - 7.8d~2.01H
-C(O)CH₃ (Acetyl)~2.6 - 2.7s-3H
-CH₃ (Aryl)~2.4 - 2.5s-3H
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Acetyl)~195 - 197
C-1~138 - 140
C-2~135 - 137
C-3~148 - 150
C-4~125 - 127
C-5~133 - 135
C-6~130 - 132
-C(O)CH₃ (Acetyl)~29 - 31
-CH₃ (Aryl)~18 - 20
Predicted Infrared (IR) Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2950 - 2850Medium
C=O Stretch (Aryl Ketone)1700 - 1680Strong
Aromatic C=C Stretch1600 - 1450Medium
Asymmetric NO₂ Stretch1550 - 1520Strong
Symmetric NO₂ Stretch1360 - 1330Strong
C-Cl Stretch800 - 600Strong
Predicted Mass Spectrometry (MS) Data
  • Molecular Ion (M⁺): m/z = 213 and 215 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

  • Major Fragmentation Pathways:

    • Loss of the acetyl group ([M-43]⁺) leading to a fragment at m/z = 170/172.

    • Loss of the methyl group ([M-15]⁺) leading to a fragment at m/z = 198/200.

    • Loss of the nitro group ([M-46]⁺) leading to a fragment at m/z = 167/169.

spectral_relationship cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Data structure 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone nmr ¹H and ¹³C NMR structure->nmr Predicts chemical shifts and coupling ir Infrared (IR) structure->ir Predicts functional group absorptions ms Mass Spectrometry (MS) structure->ms Predicts molecular ion and fragmentation

Caption: Relationship between molecular structure and predicted spectroscopic data.

Reactivity and Potential Applications

The chemical reactivity of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is dictated by its functional groups:

  • Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards further electrophilic substitution.[3][7] It can be readily reduced to an amino group, providing a handle for further functionalization, for example, through diazotization or amide bond formation.[8]

  • Acetyl Group: The carbonyl group of the acetyl moiety can undergo a variety of reactions, including reduction to a secondary alcohol, oxidation to a carboxylic acid (under harsh conditions), and condensation with amines to form imines.[9][10]

  • Chloro Group: The chlorine atom is a deactivating but ortho, para-directing substituent. It can potentially undergo nucleophilic aromatic substitution under specific conditions.[9]

  • Methyl Group: The methyl group is a weakly activating, ortho, para-directing group.

Given its array of functional groups, 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is a promising scaffold for the synthesis of novel compounds in drug discovery. The presence of the nitro and chloro groups offers opportunities for diversification, while the acetophenone core is a common feature in many pharmacologically active molecules.[11]

Conclusion and Future Work

This technical guide has provided a comprehensive theoretical and methodological framework for the study of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone. While a definitive experimental analysis is pending in the publicly available literature, the proposed synthetic route and predicted spectroscopic profile offer a solid foundation for researchers. The next crucial steps will be the experimental validation of the proposed synthesis and the acquisition and analysis of the actual spectroscopic data. Such studies will be invaluable in confirming the structural features and unlocking the full potential of this molecule as a building block in the development of new therapeutics and functional materials.

References

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • ChemTalk. (2024). Directing Effects. Chemistry Talk. [Link]

  • Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

  • Canadian Science Publishing. (1966). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. [Link]

  • CSBSJU. Aromatic Side Chain Reduction: Nitro. [Link]

  • A Plus Topper. (2020). NITRO COMPOUNDS. [Link]

  • MSU Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Wikipedia. Nitro compound. [Link]

  • Stolz, D., Kazmaier, U., & Pick, R. (2006). Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. Synthesis, 2006(20), 3341-3347. [Link]

  • Scirp.org. (2015). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. International Journal of Organic Chemistry, 5, 1-13. [Link]

  • McAlduff, E. J. (1980). Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Journal of Chemistry, 58(6), 622-626. [Link]

  • Gorrod, J. W., & Christou, M. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Xenobiotica, 16(6), 575-585. [Link]

  • Canadian Science Publishing. (1975). Acetyl group relaxation in four aromatic ketones. Canadian Journal of Chemistry, 53(11), 1641-1644. [Link]

  • RSC Publishing. (1987). Reactivity and Reactions of Aromatic Acetylenic Acids and Ketones. Journal of the Chemical Society, Perkin Transactions 1, 211-216. [Link]

  • European Patent Office. (2020). EP 3 597 627 A1. [Link]

  • RSC Publishing. (1987). Reactivity and reactions of aromatic acetylenic acids and ketones. Journal of the Chemical Society, Perkin Transactions 1, 211-216. [Link]

  • Doc Brown's Chemistry. Electrophilic substitution acylation of arenes. [Link]

  • Study.com. (2021). Acetyl Group | Definition, Structure & Examples. [Link]

  • Google Patents. Process For Preparation Of 1 [3 [(E) 2 (7 Chloro 2 Quinolyl)vinyl]Phenyl] Ethanone.
  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • SpectraBase. Ethanone, 1-(2-chloro-5-nitrophenyl)-. [Link]

  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

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Exploratory

An In-depth Technical Guide to 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(5-chloro-2-methyl-3-nitrophenyl)ethanone, a substituted aromatic ketone of interest in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-chloro-2-methyl-3-nitrophenyl)ethanone, a substituted aromatic ketone of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a proposed, scientifically grounded pathway for its synthesis and purification. Furthermore, it presents predicted analytical and spectroscopic data to aid in its characterization. The guide also explores the potential biological significance and applications of this compound, drawing insights from the known activities of structurally related chloro-nitro-substituted aromatic molecules. This document is intended to serve as a foundational resource for researchers looking to synthesize, characterize, and explore the utility of this specific molecule.

Chemical Identity and Physicochemical Properties

1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is a polysubstituted aromatic ketone. Its structure features a benzene ring with an acetyl group, a chlorine atom, a methyl group, and a nitro group.

PropertyValueSource
IUPAC Name 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanoneN/A
Synonyms 1-(5-chloro-2-methyl-3-nitrophenyl)ethan-1-one[1]
CAS Number 154258-12-5[1]
Molecular Formula C₉H₈ClNO₃[1]
Molecular Weight 213.62 g/mol Calculated
Physical Form Solid[1]
Purity (Typical) 95%[1]
InChI 1S/C9H8ClNO3/c1-5-8(6(2)12)3-7(10)4-9(5)11(13)14/h3-4H,1-2H3[1]
InChIKey YVPBLUCLWKVMLK-UHFFFAOYSA-N[1]
SMILES CC(=O)C1=C(C(=C(C=C1)Cl)N(=O)[O-])CN/A

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Codes: P261, P271, P280, P302+P352, P304+P340, P305+P351+P338, P313, P332+P313, P337+P313.[1]

  • Signal Word: Warning.[1]

Proposed Synthesis and Purification

It is critical to note that Friedel-Crafts acylations are often challenging on highly deactivated aromatic rings.[2][3] The presence of both a chloro and a nitro group, which are electron-withdrawing, significantly deactivates the benzene ring towards electrophilic aromatic substitution.[4] Therefore, forcing reaction conditions may be necessary.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The proposed synthesis involves the acylation of 1-chloro-2-methyl-3-nitrobenzene with acetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Reactant1 1-Chloro-2-methyl-3-nitrobenzene Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 Acetyl Chloride Reactant2->Reaction Catalyst Aluminum Chloride (AlCl₃) Catalyst->Reaction Product 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone Reaction->Product Byproduct HCl Reaction->Byproduct

Caption: Proposed Friedel-Crafts acylation for the synthesis of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone.

Step-by-Step Experimental Protocol (Proposed)

Caution: This is a proposed protocol and requires optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous, inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 1-chloro-2-methyl-3-nitrobenzene (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Due to the deactivated nature of the substrate, a prolonged reaction time and elevated temperatures may be necessary.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to 0 °C and carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane) two more times. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by one or a combination of the following methods:

  • Recrystallization: From a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

  • Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G Start Crude Product Recrystallization Recrystallization Start->Recrystallization ColumnChromatography Column Chromatography Start->ColumnChromatography PureProduct Pure 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone Recrystallization->PureProduct ColumnChromatography->PureProduct G cluster_compound 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone cluster_applications Potential Applications Compound Core Structure Antimicrobial Antimicrobial Agent Compound->Antimicrobial Nitroaromatic Moiety EnzymeInhibitor Enzyme Inhibitor Compound->EnzymeInhibitor Electron-Withdrawing Groups SyntheticIntermediate Synthetic Intermediate Compound->SyntheticIntermediate Acetophenone Scaffold

Caption: Potential applications of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone based on its structural features.

Conclusion

1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone represents a chemical entity with potential for further investigation in medicinal chemistry and as a building block in organic synthesis. This technical guide provides a foundational understanding of this compound, including its identity, a proposed synthetic route with a detailed experimental protocol, and predicted analytical data. While the lack of direct experimental data necessitates a theoretical approach, the information presented herein is based on established chemical principles and provides a solid starting point for researchers. Future experimental work is required to validate the proposed synthesis, fully characterize the compound, and explore its potential biological activities.

References

  • A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals - Benchchem. (URL not available)
  • The Biological Activity of Chlorinated Acetophenones: A Technical Guide - Benchchem. (URL not available)
  • A Comparative Guide to the Synthetic Routes of Substituted Acetophenones - Benchchem. (URL not available)
  • A Comparative Guide to Nucleophilic Substitution Reactivity with 1-Chloro-3-nitrobenzene - Benchchem. (URL not available)
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC. [Link]

  • Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene - Benchchem. (URL not available)

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Foundational

An In-Depth Technical Guide to the Friedel-Crafts Acylation of 1-Chloro-4-methyl-2-nitrobenzene

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the Friedel-Crafts acylation of 1-chloro-4-methyl-2-nitrobenzene. We will delve into the underlyin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the Friedel-Crafts acylation of 1-chloro-4-methyl-2-nitrobenzene. We will delve into the underlying mechanistic principles, strategic considerations for executing this challenging reaction, a detailed experimental protocol, and expected outcomes. The focus is on providing not just a method, but a framework for understanding and optimizing this important synthetic transformation.

Introduction: The Challenge of Acylating a Highly Deactivated Aromatic System

The Friedel-Crafts acylation is a foundational reaction in organic synthesis, enabling the direct attachment of an acyl group to an aromatic ring to form valuable aryl ketones.[1][2][3] These ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] The reaction, first reported by Charles Friedel and James Crafts in 1877, typically employs an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

A significant advantage of the acylation reaction over its alkylation counterpart is the electron-withdrawing nature of the resulting ketone, which deactivates the aromatic ring to prevent further polysubstitution.[3][5] Additionally, the acylium ion intermediate is resonance-stabilized and does not undergo the problematic carbocation rearrangements often seen in Friedel-Crafts alkylations.[3][5]

However, the power of this reaction is significantly tested when the aromatic substrate is inherently electron-poor. This guide focuses on one such challenging substrate: 1-chloro-4-methyl-2-nitrobenzene . The aromatic ring in this molecule is severely deactivated by the cumulative electron-withdrawing effects of a nitro group and a chlorine atom.[1][6] Consequently, this substrate is highly resistant to standard Friedel-Crafts conditions, demanding a more rigorous and nuanced approach to achieve successful acylation.

Mechanistic Insights and Strategic Considerations

A thorough understanding of the reaction mechanism and the electronic effects of the substituents is paramount to designing a successful synthesis.

The General Mechanism of Friedel-Crafts Acylation

The reaction proceeds through a well-established three-step electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acylating agent (e.g., acetyl chloride) to form a complex. This complex then cleaves to generate a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[7][8][9]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[6][8]

  • Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[8][9]

Friedel_Crafts_Acylation_Mechanism cluster_attack reagents R-CO-Cl + AlCl₃ acylium_ion [ R-C≡O⁺ ] AlCl₄⁻ Acylium Ion reagents->acylium_ion Step 1: Generation of Electrophile sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex Step 2: Electrophilic Attack aromatic_ring Ar-H product Ar-CO-R + HCl + AlCl₃ sigma_complex->product Step 3: Deprotonation

Caption: General mechanism of Friedel-Crafts Acylation.

Substituent Effects and Regioselectivity in 1-Chloro-4-methyl-2-nitrobenzene

The success and regiochemical outcome of the acylation are dictated by the electronic properties of the substituents already present on the benzene ring.

  • Nitro Group (-NO₂): This is a potent deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects.[6] It strongly reduces the nucleophilicity of the aromatic ring, making the electrophilic attack energetically unfavorable.[6][10][11] It directs incoming electrophiles to the meta position.

  • Chlorine Atom (-Cl): Chlorine is also a deactivating group because its electron-withdrawing inductive effect outweighs its weaker electron-donating resonance effect. However, it is an ortho, para-director.

  • Methyl Group (-CH₃): The methyl group is an activating group, donating electron density to the ring via an inductive effect and hyperconjugation. It is also an ortho, para-director.

Predicting the Site of Acylation:

To predict the position of acylation, we must consider the directing influence of all three groups. The most favorable position for electrophilic attack will be the one that is least deactivated and where the directing effects of the substituents are constructive.

  • The position C-6 (ortho to the methyl group and meta to the nitro group) is the most likely site for acylation. The activating methyl group directs ortho to itself, while the powerful deactivating nitro group directs meta. The chlorine atom's para-directing effect also aligns with this position.

  • The position C-3 (ortho to both chloro and nitro groups) is highly deactivated.

  • The position C-5 (meta to the methyl and chloro, ortho to the nitro) is also highly deactivated.

Therefore, the expected major product is 2-chloro-5-methyl-3-nitroacetophenone .

Detailed Experimental Protocol

This protocol outlines a robust procedure for the acylation of 1-chloro-4-methyl-2-nitrobenzene. Due to the use of moisture-sensitive and corrosive reagents, all operations must be conducted in a well-ventilated fume hood using anhydrous techniques.

Experimental_Workflow setup 1. Reaction Setup (Anhydrous, N₂ atmosphere) acylium_gen 2. Acylium Ion Generation (Suspend AlCl₃ in CH₂Cl₂, cool to 0°C, add AcCl dropwise) setup->acylium_gen substrate_add 3. Substrate Addition (Add 1-chloro-4-methyl-2-nitrobenzene solution dropwise at 0°C) acylium_gen->substrate_add reaction 4. Reaction (Warm to RT, then reflux. Monitor by TLC/GC-MS) substrate_add->reaction workup 5. Workup (Quench with ice/HCl, separate layers) reaction->workup extraction 6. Extraction & Washing (Extract aqueous layer with CH₂Cl₂, wash combined organics with NaHCO₃) workup->extraction purification 7. Purification (Dry, evaporate solvent, purify product via recrystallization) extraction->purification

Caption: Workflow for the Friedel-Crafts acylation experiment.

Reagents and Equipment
Reagent/MaterialPurposeKey Considerations
1-Chloro-4-methyl-2-nitrobenzeneAromatic Substrate---
Acetyl Chloride (AcCl)Acylating AgentCorrosive, reacts with moisture. Handle in fume hood.
Anhydrous Aluminum Chloride (AlCl₃)Lewis Acid CatalystHighly hygroscopic and reactive. Handle quickly.
Anhydrous Dichloromethane (CH₂Cl₂)SolventMust be dry to prevent catalyst deactivation.
Concentrated Hydrochloric Acid (HCl)WorkupTo decompose the AlCl₃ complex.
Saturated Sodium Bicarbonate (NaHCO₃)WashingTo neutralize any remaining acid.
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentTo remove residual water from the organic layer.
Round-bottom flask, Reflux condenserReaction VesselEnsure joints are well-greased and sealed.
Addition Funnel, Magnetic StirrerReagent AdditionAllows for controlled, slow addition.
Nitrogen or Argon gas supplyInert AtmospherePrevents moisture from entering the reaction.
Step-by-Step Procedure
  • Reaction Setup: Assemble a 250-mL three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (or nitrogen inlet), and an addition funnel.[12] Flame-dry the glassware under vacuum or in an oven and allow it to cool under a stream of dry nitrogen.

  • Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (1.1-1.5 molar equivalents) and add 50 mL of anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice/water bath with stirring.[12]

  • Acylium Ion Formation: Add acetyl chloride (1.1 molar equivalents) to the addition funnel. Add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.[1][12] The reaction is exothermic. Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete.

  • Substrate Addition: Dissolve 1-chloro-4-methyl-2-nitrobenzene (1.0 molar equivalent) in 25 mL of anhydrous dichloromethane. Add this solution to the addition funnel and add it dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for dichloromethane). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1][12] The reaction may require several hours to reach completion due to the deactivated substrate.

  • Workup and Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated HCl, with vigorous stirring.[12] This will decompose the aluminum chloride complex.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Collect the organic (dichloromethane) layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.[12] Combine all organic layers and wash them sequentially with two 50 mL portions of water, two 50 mL portions of saturated sodium bicarbonate solution (careful of gas evolution), and finally with 50 mL of brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[12] The crude product, primarily 2-chloro-5-methyl-3-nitroacetophenone, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters for this reaction. Yields for highly deactivated substrates can be modest and are highly dependent on reaction conditions.

ParameterValue/ConditionRationale
Substrate 1-chloro-4-methyl-2-nitrobenzeneHighly deactivated aromatic ring.
Acylating Agent Acetyl ChlorideCommon and effective acylating agent.
Catalyst Aluminum Chloride (AlCl₃)Strong Lewis acid required for deactivated rings.
Stoichiometry (Substrate:AcCl:AlCl₃) 1 : 1.1 : 1.2A slight excess of acylating agent and catalyst is used.
Solvent Anhydrous DichloromethaneCommon solvent; nitrobenzene can also be used.[13]
Temperature 0 °C (addition) then RefluxInitial cooling controls exothermicity; heating is required to drive the reaction.
Reaction Time 4-12 hoursExtended time is necessary due to low substrate reactivity.
Expected Product 2-chloro-5-methyl-3-nitroacetophenoneBased on analysis of substituent directing effects.
Expected Yield 30-50%Highly variable; optimization may be required.

Product Characterization: The identity and purity of the synthesized 2-chloro-5-methyl-3-nitroacetophenone should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Spectroscopic data for structurally similar compounds can provide a reference for expected chemical shifts and absorption bands.[14][15]

Troubleshooting and Side Reactions

  • Low or No Reaction: The primary challenge is the low reactivity of the substrate.[1] If the reaction does not proceed, consider increasing the reaction time, using a higher boiling point solvent (like 1,2-dichloroethane) to allow for higher reaction temperatures, or increasing the amount of Lewis acid catalyst.

  • Decomposition: At very high temperatures, sensitive nitroaromatic compounds can decompose or char. Ensure controlled heating.

  • Catalyst Deactivation: The presence of moisture will rapidly deactivate the AlCl₃ catalyst. Rigorous anhydrous techniques are essential for success.

  • Polysubstitution: This is generally not an issue with Friedel-Crafts acylation because the product ketone is more deactivated than the starting material, preventing further reaction.[16][17]

Conclusion

The Friedel-Crafts acylation of 1-chloro-4-methyl-2-nitrobenzene is a challenging yet feasible transformation that exemplifies the limitations and adaptability of this classic reaction. Success hinges on overcoming the severe electronic deactivation of the aromatic ring through the use of forcing conditions, a stoichiometric amount of a strong Lewis acid catalyst, and meticulous anhydrous technique. The resulting product, 2-chloro-5-methyl-3-nitroacetophenone, is a functionalized building block that holds potential for further elaboration in the synthesis of complex target molecules within the pharmaceutical and materials science sectors. This guide provides the strategic framework and practical methodology necessary for researchers to approach this synthesis with a high probability of success.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene.
  • Filo. (2025, September 26). Explain the reactivity of nitrobenzene in Friedel-Crafts acylation.
  • Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • Yadav, G. D., & Pujari, A. A. (1999). Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry, 1, 69-74.
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation.
  • Unknown. (n.d.). ORGANIC REACTION MECHANISM.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • Contreras, R. R., et al. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
  • Wikipedia. (2020, August 24). Friedel–Crafts reaction.
  • NIST. (n.d.). Acetophenone, 5'-chloro-2'-nitro-.
  • PubChem. (n.d.). 2'-Hydroxy-5'-methyl-3'-nitroacetophenone.
  • Sigma-Aldrich. (n.d.). 2'-Hydroxy-5'-methyl-3'-nitroacetophenone 99%.
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Exploratory

The Biological Activity of Halogenated Nitroaromatic Compounds: A Technical Guide to Mechanisms, Therapeutics, and Toxicity

Executive Summary Halogenated nitroaromatic compounds (HNAs) occupy a unique and highly scrutinized space in medicinal chemistry and environmental toxicology. Characterized by the presence of a strongly electron-withdraw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated nitroaromatic compounds (HNAs) occupy a unique and highly scrutinized space in medicinal chemistry and environmental toxicology. Characterized by the presence of a strongly electron-withdrawing nitro group (


) and one or more halogen substituents (F, Cl, Br, I), these molecules exhibit profound biological activity. As a Senior Application Scientist, I have observed that the utility of HNAs—ranging from potent antitrypanosomal prodrugs to critical intermediates for blockbuster pharmaceuticals—stems directly from their distinct electronic properties.

This whitepaper provides an in-depth analysis of the causal mechanisms driving the biological activity of HNAs, detailing their enzymatic bioreduction, electrophilic reactivity, therapeutic applications, and toxicological profiles. Furthermore, it outlines field-proven, self-validating protocols for assessing their biological efficacy and toxicity.

Chemical Reactivity: The Foundation of Biological Activity

The biological behavior of HNAs is dictated by the synergistic electronic effects of their substituents. The nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, severely depleting the electron density of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

When a halogen is positioned ortho or para to the nitro group, the ring becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by biological nucleophiles (e.g., thiol groups in cysteine residues). Crucially, the leaving group ability in these SNAr reactions follows an inverse order compared to aliphatic nucleophilic substitution: F > Cl > Br > I [1][2].

The Causality: The rate-determining step in SNAr is the formation of the negatively charged Meisenheimer complex, not the breaking of the carbon-halogen bond. Fluorine, being the most electronegative, stabilizes this anionic intermediate far better than other halogens, making fluorinated nitroaromatics exceptionally reactive electrophiles in biological systems[2].

The Keap1-Nrf2 Cellular Stress Response

Because of their electrophilicity, HNAs act as covalent modifiers of intracellular proteins. A primary target is the Keap1 protein, a cysteine-rich sensor of electrophilic stress. SNAr-mediated alkylation of Keap1 cysteines prevents the ubiquitination of the Nrf2 transcription factor, allowing Nrf2 to translocate to the nucleus and activate cytoprotective and antioxidant genes[3].

Keap1_Nrf2 Electrophile Halogenated Nitrobenzene (Electrophile) Keap1 Keap1-Nrf2 Complex (Cytoplasm) Electrophile->Keap1 SNAr Reaction Alkylation Covalent Modification of Keap1 Cysteines Keap1->Alkylation Release Nrf2 Release & Stabilization Alkylation->Release Nucleus Translocation to Nucleus Release->Nucleus ARE Binding to ARE (Antioxidant Element) Nucleus->ARE

Fig 1: Keap1-Nrf2 pathway activation via electrophilic halogenated nitroaromatics.

Enzymatic Bioreduction: Prodrug Activation and Toxicity

The nitro group serves as a classic "prodrug trigger." The biological outcome of an HNA depends heavily on the specific class of Nitroreductase (NTR) enzymes present in the target organism[4].

Type I Nitroreductases (Oxygen-Insensitive)

Found predominantly in bacteria and specific parasites (such as Trypanosoma brucei), Type I NTRs catalyze the sequential two-electron reduction of the nitro group. This process bypasses the formation of a stable radical, directly yielding highly toxic hydroxylamine (


) or amine (

) derivatives[4]. These metabolites induce severe DNA damage, making HNAs highly effective antimicrobial and antiparasitic agents.
Type II Nitroreductases (Oxygen-Sensitive)

Mammalian cells primarily express Type II NTRs (e.g., cytochrome P450 reductases). These enzymes catalyze a one-electron reduction, forming a nitro anion radical. In the presence of molecular oxygen, this radical rapidly transfers its extra electron to


, generating superoxide (Reactive Oxygen Species, ROS) and regenerating the parent nitroaromatic compound[4]. This "futile cycling" induces oxidative stress and is a primary driver of the off-target toxicity observed in mammalian tissues[5].

NTR_Pathway Prodrug Halogenated Nitroaromatic TypeI Type I NTR (Bacteria/Trypanosomes) Prodrug->TypeI 2e- reduction TypeII Type II NTR (Mammalian Cells) Prodrug->TypeII 1e- reduction Hydroxylamine Hydroxylamine (Toxic Metabolite) TypeI->Hydroxylamine NitroRadical Nitro Anion Radical TypeII->NitroRadical DNA_Damage DNA Damage & Pathogen Death Hydroxylamine->DNA_Damage NitroRadical->Prodrug Futile Cycle ROS Superoxide (ROS) NitroRadical->ROS + O2

Fig 2: Divergent activation pathways of HNAs by Type I and Type II Nitroreductases.

Therapeutic Applications and Drug Development

Antiparasitic Agents (Trypanosomiasis)

Exploiting the presence of Type I NTRs in Trypanosoma brucei, researchers have developed halogenated nitrobenzylphosphoramide mustards. Biochemical screening reveals that halogenation at the 2-position of the phenyl ring drastically increases the affinity for T. brucei NTR (TbNTR). The most potent fluorinated derivatives exhibit an


 of less than 10 nM against bloodstream-form parasites while maintaining low mammalian toxicity[4].
Antimicrobial Agents (Tuberculosis & Beyond)

Halogenated 1,3-bis(4-nitrophenyl)triazenide salts have been synthesized as potent antitubercular compounds. The potency against Mycobacterium tuberculosis H37Ra is highly dependent on the nature of the halogen substituent, with optimized derivatives achieving Minimum Inhibitory Concentrations (MIC) as low as 0.85 µM[6]. Furthermore, compounds like 3,4-difluoronitrobenzene are critical initiators in the synthesis of oxazolidinone antibiotics, such as Linezolid[7].

Precursors for Anticancer Therapeutics

The selective hydrogenation of HNAs to haloanilines is a critical step in synthesizing active pharmaceutical ingredients (APIs). For instance, specific halogenated anilines derived from HNAs are foundational building blocks for Vismodegib (a basal-cell carcinoma anticancer drug) and various HIV protease inhibitors[2][8].

Ecotoxicity and Biodegradation

While therapeutically useful, the environmental release of HNAs from industrial synthesis poses significant ecological risks. QSAR (Quantitative Structure-Activity Relationship) models utilizing Tetrahymena pyriformis demonstrate that the toxicity of halogenated nitrobenzenes significantly exceeds baseline nonpolar narcosis due to their electrophilic reactivity[9].

Biodegradation: Nature has evolved mechanisms to neutralize these pollutants. Bacteria such as Diaphorobacter sp. utilize Rieske iron dioxygenases (e.g., Nitrobenzene Dioxygenase - NBDO) to degrade HNAs. These enzymes attack the aromatic ring, forming a dihydroxy intermediate that spontaneously rearranges to a halogenated catechol, releasing the nitro group as benign nitrite (


)[10][11].

Quantitative Data Summary

The following table synthesizes the biological activity and toxicity descriptors of representative HNAs.

Compound Class / Specific AnalogTarget Organism / SystemBiological Activity MetricValue / ObservationRef
2,6-Difluoro-nitrobenzylphosphoramide Trypanosoma brucei (TbNTR)

(Parasite Viability)
< 10 nM (Highly Potent)[4]
Halogenated diaryltriazene salts Mycobacterium tuberculosisMIC (Minimum Inhibitory Conc.)0.85 µM[6]
4-Chlorothymol (Proxy for Cl-nitrobenzene) Staphylococcus aureusMIC (Comparative Efficacy)12.5 µg/mL (vs 100 µg/mL non-halo)[3]
Halogenated Nitrobenzenes (General) Tetrahymena pyriformis

(Growth Inhibition)
High toxicity; driven by

[9]
3-Chloronitrobenzene (3CNB) Diaphorobacter sp. (NBDO)Biodegradation RateComplete degradation to catechol[11]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that the observed causality is strictly due to the HNA's mechanism of action.

Protocol 1: In Vitro Trypanosomal Nitroreductase (TbNTR) Kinetic Assay

Purpose: To quantify the activation rate of halogenated nitroaromatics by Type I NTRs.

  • Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 100 µM NADH (electron donor) and 10 µg/mL purified recombinant TbNTR[4].

  • Substrate Addition: Dissolve the target HNA in DMSO. Add to the reaction mixture to achieve final concentrations ranging from 1 µM to 100 µM (Ensure final DMSO concentration is <1% to prevent enzyme denaturation).

  • Spectrophotometric Monitoring: Immediately monitor the depletion of NADH by measuring absorbance at 340 nm (

    
    ) using a UV-Vis spectrophotometer at 25°C.
    
  • Self-Validation (Controls):

    • Negative Control: Run the assay without TbNTR to account for spontaneous HNA reduction.

    • Positive Control: Use Nifurtimox, a known TbNTR substrate, to validate enzyme activity[4].

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the 
    
    
    
    decay curve. Use Michaelis-Menten kinetics to determine
    
    
    and
    
    
    . High
    
    
    ratios indicate efficient prodrug activation.
Protocol 2: Tetrahymena pyriformis Toxicity Assay ( )

Purpose: To assess the acute aquatic toxicity of HNAs for QSAR modeling.

  • Culture Preparation: Culture T. pyriformis in a proteose peptone/yeast extract medium at 27°C until logarithmic growth phase is reached (approx.

    
     cells/mL)[9].
    
  • Dosing: Prepare serial dilutions of the HNA in the culture medium. Inoculate 96-well microtiter plates with the dosed medium and the cell suspension.

  • Incubation & Measurement: Incubate the plates for 40 hours at 27°C. Measure the optical density at 540 nm (

    
    ) to quantify cell proliferation.
    
  • Self-Validation:

    • Include a solvent control (e.g., 0.5% acetone) to ensure the vehicle does not inhibit growth.

    • Include a baseline narcosis control (e.g., 1-octanol) to compare electrophilic toxicity against simple lipophilic toxicity[9].

  • Data Analysis: Plot the percentage of growth inhibition against the log concentration of the HNA. Determine the

    
     (concentration inhibiting growth by 50%) using non-linear regression.
    

References

  • Mechanism of action of toxicity of halobenzenes and nitroaromatic compounds ResearchGate[Link]

  • Synthesis and in vitro investigation of halogenated 1,3-bis(4-nitrophenyl)triazenide salts as antitubercular compounds PubMed (NIH)[Link]

  • Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase Antimicrobial Agents and Chemotherapy - ASM Journals[Link]

  • Quantitative Structure−Activity Analyses of Nitrobenzene Toxicity to Tetrahymena pyriformis Chemical Research in Toxicology - ACS Publications[Link]

  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago MDPI[Link]

  • Dioxygenation of nitrobenzene catalyzed by NBDO ResearchGate[Link]

  • Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051 Applied and Environmental Microbiology - ASM Journals[Link]

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid PMC - NIH[Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow ResearchGate[Link]

Sources

Protocols & Analytical Methods

Method

1H NMR Characterization Protocol for 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone: Structural Elucidation and Signal Assignment

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The molecule 1-(5-chloro-2-methyl-3-nitrophenyl)ethanone (CAS: 154258-12-5) is a highly functionalized acetophenone derivative frequently utilized as a sterically hindered building block in the synthesis of active pharmaceutical ingredients (APIs). Characterizing this molecule via


H Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical case study. The tetrasubstituted benzene ring forces the remaining two aromatic protons into a meta-relationship, while the extreme steric crowding around the C2-methyl group (sandwiched between a nitro and an acetyl group) induces severe anisotropic deshielding.

This application note provides a self-validating protocol for the sample preparation, instrumental acquisition, and spectral elucidation of this compound, ensuring high-fidelity structural verification.

Logical Workflow Visualization

NMR_Workflow Sample Target Compound 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone Prep Self-Validating Sample Prep 15 mg in CDCl3 + 0.03% TMS Sample->Prep Acq 1D 1H NMR Acquisition Pulse: zg30 | D1: 5.0 s Prep->Acq Arom Aromatic Region Analysis Meta-Coupled Doublets (H4, H6) Acq->Arom Aliph Aliphatic Region Analysis Sterically Hindered Methyl Singlets Acq->Aliph Val Internal Validation Integral Ratio Check (3:3:1:1) Arom->Val Aliph->Val Final Final Structural Assignment Val->Final

Fig 1. Logical workflow for 1H NMR acquisition and signal assignment of the target compound.

Self-Validating Sample Preparation Protocol

A protocol is only as reliable as its internal controls. This methodology employs a dual-lock validation system :

  • Chemical Shift Lock : Tetramethylsilane (TMS) is used as the primary internal standard (0.00 ppm). As a secondary control, the residual solvent peak of chloroform (CHCl

    
    ) must be observed at exactly 7.26 ppm, as established by [1]. Any deviation indicates bulk magnetic susceptibility issues.
    
  • Quantitative Integral Lock : The theoretical proton ratio for this molecule is 3 (acetyl) : 3 (aryl methyl) : 1 (H4) : 1 (H6). If the integrated ratio of the aromatic protons falls below 1.00 relative to the methyl groups, it immediately flags

    
     truncation, prompting an automated increase in the relaxation delay (
    
    
    
    ).
Step-by-Step Methodology
  • Weighing : Accurately weigh 10–15 mg of the analyte into a clean glass vial.

    • Causality: This mass range provides an optimal signal-to-noise ratio (SNR) for a 1D

      
      H NMR in a 400 MHz spectrometer within 16 scans, avoiding concentration-induced viscosity which broadens spectral lines.
      
  • Dissolution : Add 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS.
    
    • Causality: CDCl

      
       is selected because the target molecule lacks exchangeable protons (e.g., -OH, -NH), and its signals do not overlap with the residual CHCl
      
      
      
      peak[1].
  • Filtration : Pass the solution through a glass wool plug packed in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Causality: Removing undissolved particulates and paramagnetic dust (e.g., iron from spatulas) is critical. Paramagnetic impurities cause localized magnetic field inhomogeneities, destroying the resolution required to observe the fine ~2.2 Hz meta-coupling in the aromatic region.

Optimized Instrumental Acquisition Parameters

To achieve baseline resolution and accurate quantitative integration, the acquisition parameters must be tailored to the relaxation physics of the molecule.

ParameterValueCausality / Rationale
Spectrometer 400 MHz or 600 MHzProvides sufficient dispersion to resolve the closely resonating methyl singlets.
Pulse Sequence zg30 (30° pulse)Maximizes SNR per unit time while maintaining steady-state magnetization, as recommended by [2].
Relaxation Delay (

)
5.0 sCritical: Isolated aromatic protons lacking adjacent ortho-protons have extended

relaxation times. A 5.0 s delay prevents

truncation, ensuring accurate integration.
Number of Scans (NS) 16Sufficient for a 15 mg sample to achieve high SNR without excessive instrument time.
Spectral Width (SW) 20 ppmCaptures all potential signals, including highly deshielded aromatics, while establishing a flat baseline for integration.

Spectral Interpretation & Signal Assignment

The


H NMR spectrum of 1-(5-chloro-2-methyl-3-nitrophenyl)ethanone contains four distinct proton environments. The assignment logic relies heavily on empirical increment rules and anisotropic deshielding principles outlined by [3].
Quantitative Data Summary
Proton EnvironmentPredicted Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
H4 (Aromatic) ~8.28Doublet (d)1H

H6 (Aromatic) ~8.07Doublet (d)1H

Acetyl -CH

2.55 - 2.65Singlet (s)3HN/A
Aryl -CH

(C2)
2.45 - 2.55Singlet (s)3HN/A
Mechanistic Assignment Logic

The Aromatic Region (H4 and H6): The aromatic region is defined by two isolated protons: H4 and H6. Because they are separated by a carbon atom (C5, bearing the chlorine), they exhibit


meta-coupling, manifesting as two distinct doublets with a coupling constant of approximately 2.2 Hz[3].
  • H4 is flanked by the strongly electron-withdrawing nitro group (-NO

    
    ) and the electronegative chlorine atom (-Cl). The nitro group exerts a powerful inductive and anisotropic deshielding effect, depleting electron density and pushing the H4 resonance furthest downfield to approximately 8.28 ppm.
    
  • H6 is flanked by the acetyl group (-COCH

    
    ) and the chlorine atom. While the carbonyl group is also electron-withdrawing, its deshielding cone is less potent than that of the nitro group, resulting in a resonance slightly further upfield at approximately 8.07 ppm[3].
    

The Aliphatic Region (Methyl Groups):

  • The acetyl methyl group (-COCH

    
    ) typically resonates as a sharp singlet around 2.55 - 2.65 ppm due to the direct proximity of the carbonyl 
    
    
    
    -system.
  • The aryl methyl group (-CH

    
     at C2) is situated in a highly sterically hindered environment, sandwiched between the acetyl and nitro groups. The combined anisotropic deshielding from the adjacent carbonyl and the nitro group pushes this signal significantly downfield from a standard aryl methyl (~2.3 ppm) to approximately 2.45 - 2.55 ppm.
    

Note: Because the two methyl singlets resonate in close proximity, 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR is recommended for absolute definitive assignment, observing the


 coupling between the acetyl protons and the carbonyl carbon.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Application

Application Note: Structural Elucidation of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone using 13C NMR Spectroscopy

Abstract This technical guide provides a comprehensive protocol for the acquisition and analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone. This compound serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the acquisition and analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone. This compound serves as a valuable intermediate in pharmaceutical and materials science research, making its unambiguous structural verification essential. This document details the underlying principles of ¹³C NMR, a step-by-step experimental protocol, and an in-depth analysis of the predicted spectrum, explaining the causal relationships between the molecular structure and the observed chemical shifts. This guide is intended for researchers and drug development professionals requiring robust analytical methods for the characterization of complex organic molecules.

Introduction: The Need for Precise Structural Analysis

1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is a polysubstituted aromatic ketone. The specific arrangement of its chloro, methyl, nitro, and acetyl functional groups on the phenyl ring dictates its reactivity and potential applications as a precursor in organic synthesis. Given the possibility of isomeric impurities during its synthesis, a definitive analytical technique is required to confirm the precise substitution pattern.

¹³C NMR spectroscopy is an exceptionally powerful tool for this purpose, as it provides direct insight into the carbon framework of a molecule. Each unique carbon atom in the structure produces a distinct signal, and the position of that signal (chemical shift) is highly sensitive to its local electronic environment. This allows for the verification of the molecular structure by mapping the observed signals to specific carbon atoms.

Foundational Principles of ¹³C NMR Analysis

The analysis of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone relies on several key principles of ¹³C NMR:

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is determined by the degree of magnetic shielding around a carbon nucleus. Electron-withdrawing groups (like -NO₂ and -Cl) deshield the nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups (like -CH₃) cause an upfield shift (to a lower ppm value).

  • Proton Decoupling: In a standard ¹³C NMR experiment, broadband proton decoupling is employed. This technique irradiates all protons, removing the splitting of carbon signals caused by adjacent protons (¹J-coupling). The result is a simplified spectrum where each unique carbon atom appears as a single line, greatly aiding interpretation.

  • Signal Intensity: Unlike ¹H NMR, the integration of signal intensities in a standard decoupled ¹³C spectrum is generally not quantitative. This is due to long relaxation times and the Nuclear Overhauser Effect (NOE), which can enhance the signals of protonated carbons unevenly. Quaternary carbons (those with no attached protons) typically exhibit weaker signals.

Predicted ¹³C NMR Spectrum and Atom Assignment

A crucial step in the analysis is to predict the spectrum and assign each signal to a specific carbon atom. The structure and numbering scheme for 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone are shown below.

Caption: Structure of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone with IUPAC numbering.

Based on established substituent chemical shift (SCS) effects for substituted acetophenones and benzenes, the predicted chemical shifts for each of the nine unique carbons are summarized below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon TypeRationale for Chemical Shift
C7 (C=O)~196.5Quaternary (Carbonyl)Typical for an aryl ketone; slightly deshielded by the adjacent nitro group.
C3 (C-NO₂)~149.0Quaternary (Aromatic)Strong deshielding due to the direct attachment of the powerful electron-withdrawing nitro group.
C5 (C-Cl)~138.5Quaternary (Aromatic)Deshielded by the inductive effect of the attached chlorine atom.
C1 (C-C=O)~137.0Quaternary (Aromatic)Deshielded by the acetyl group and influenced by ortho/meta substituents.
C2 (C-CH₃)~135.5Quaternary (Aromatic)Deshielded by the acetyl group (para) and nitro group (meta). The methyl group itself has a shielding effect.
C6 ~128.0CH (Aromatic)Experiences shielding from the para nitro group and deshielding from the ortho chloro group.
C4 ~124.5CH (Aromatic)Experiences deshielding from the ortho nitro group and meta acetyl group.
C8 (-C H₃)~29.5CH₃ (Acetyl)Typical chemical shift for an acetyl methyl carbon.
C9 (Ar-C H₃)~19.0CH₃ (Aromatic)Typical range for a methyl group attached to an aromatic ring.

Experimental Protocol

This protocol provides a self-validating system for obtaining a high-quality ¹³C NMR spectrum.

Materials and Equipment
  • Analyte: 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone (approx. 50-100 mg).

  • Solvent: Deuterated chloroform (CDCl₃), 0.7 mL.

  • Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the solvent signal).

  • Equipment: 5 mm NMR tubes, Pasteur pipette, small vial for dissolution, analytical balance.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~75 mg of analyte B Dissolve in 0.7 mL CDCl3 in a vial A->B C Filter solution into NMR tube if particulates are present B->C D Transfer solution to 5 mm NMR tube C->D E Insert sample into spectrometer D->E F Lock and Shim on deuterium signal E->F G Set acquisition parameters (see Table 2) F->G H Acquire Free Induction Decay (FID) data G->H I Apply Fourier Transform to FID H->I J Phase and Baseline Correction I->J K Reference spectrum (CDCl3 at 77.16 ppm) J->K L Assign peaks and interpret spectrum K->L

Caption: Workflow for ¹³C NMR analysis from sample preparation to spectral interpretation.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 75 mg of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone into a small, clean glass vial. A higher concentration is generally better for ¹³C NMR due to its low natural abundance and sensitivity.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its well-defined solvent signal for referencing.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Complete dissolution is critical for obtaining sharp, well-resolved NMR signals.

  • Filtering (Causality Check): Visually inspect the solution against a bright background. If any solid particles or cloudiness persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This step is crucial because suspended solids can severely degrade the magnetic field homogeneity (shimming), leading to broad, distorted peaks.

  • Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C{¹H} experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Programzgpg30 or zgdc30Standard proton-decoupled pulse sequence with a 30° flip angle to allow for faster repetition.
Spectral Width (SW)240 ppm (0-240 ppm)Encompasses the full range of expected chemical shifts for organic molecules.
Acquisition Time (AQ)~1.0 - 2.0 sA balance between resolution and experiment time. Longer times improve resolution.
Relaxation Delay (D1)2.0 sAllows for partial relaxation of nuclei, especially quaternary carbons, between pulses.
Number of Scans (NS)1024 (or more)A higher number of scans is required to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nucleus.
Temperature298 K (25 °C)Standard operating temperature.

Data Processing and Interpretation

  • Fourier Transform (FT): The raw data, or Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform.

  • Phase Correction: The spectrum is phased so that all absorption signals are positive and have a symmetrical shape. This can be done automatically or manually.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and centered at zero intensity.

  • Referencing: The chemical shift axis is calibrated by setting the CDCl₃ solvent triplet center peak to 77.16 ppm.

  • Peak Assignment: The processed spectrum should show nine distinct signals. By comparing the experimental chemical shifts to the predicted values in Table 1, each peak can be assigned to its corresponding carbon atom. The quaternary carbons (C1, C2, C3, C5, C7) are expected to have lower intensities than the protonated carbons (C4, C6, C8, C9).

Advanced Verification: DEPT Spectroscopy

For unambiguous assignment of protonated carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

  • DEPT-90: This experiment will only show signals for methine (CH) carbons. In this case, only C4 and C6 should appear as positive peaks.

  • DEPT-135: This experiment will show methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative peaks. For this molecule, C4, C6, C8, and C9 will be positive. No negative peaks are expected as there are no CH₂ groups.

By combining the broadband-decoupled ¹³C spectrum with DEPT-90 and DEPT-135 spectra, all carbon multiplicities can be confirmed, providing an exceptionally high level of confidence in the structural assignment.

Conclusion

The ¹³C NMR spectrum provides a unique fingerprint for 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone. By following the detailed protocol for sample preparation, data acquisition, and processing, a high-quality spectrum can be reliably obtained. The subsequent interpretation, guided by chemical shift predictions and confirmed with advanced techniques like DEPT, allows for the unequivocal structural verification of the compound, ensuring its identity and purity for downstream applications in research and development.

References

  • Traficante, D. (2006). *13C NMR chemical shifts of carbonyl
Method

Using 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone as a synthetic intermediate

Application Note: Divergent Chemoselective Synthesis of Privileged Heterocycles from 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Chemoselective Synthesis of Privileged Heterocycles from 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Structural Rationale

In modern drug discovery, the rapid construction of privileged heterocyclic scaffolds from simple, commercially available building blocks is a cornerstone of efficient library design. 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone (CAS: 154258-12-5) represents a highly functionalized, yet underutilized, synthetic intermediate[1].

To a trained synthetic chemist, this molecule presents a fascinating chemoselectivity challenge and opportunity. It possesses two highly reactive, acidic carbon centers:

  • The C1-Acetyl Group: Highly susceptible to electrophilic attack and condensation reactions.

  • The C2-Methyl Group: Rendered highly acidic by the electron-withdrawing effects of the ortho-nitro and ortho-acetyl groups.

When exposed to a potent formylating agent like N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[2], both sites can theoretically react to form enamines. As an Application Scientist, I have designed this protocol to exploit this chemoselectivity, allowing you to divergently synthesize two distinct, highly valuable scaffolds: a 4-acetyl-6-chloro-1H-indole via a modified Leimgruber-Batcho synthesis[3], and a pyrimidine-functionalized aniline via enaminone condensation[4].

Expertise & Experience: Causality in Experimental Design

A protocol is only as robust as the logic underpinning it. Here is the causality behind our specific experimental choices:

  • Chemoselective Branching: DMF-DMA reacts faster with the C1-acetyl group than the C2-methyl group[2]. To synthesize the indole core (Pathway A), we must mask the acetyl group via ketalization. Failure to do so results in a bis-enamine byproduct. Conversely, to synthesize the pyrimidine core (Pathway B), we exploit this kinetic preference, leaving the sterically hindered C2-methyl group intact.

  • Preventing Hydrodehalogenation: The classic Leimgruber-Batcho indole synthesis utilizes Palladium on Carbon (Pd/C) with H₂ gas for the reductive cyclization step[3]. However, our substrate contains a C5-chloro group. Pd/C will catalyze the hydrodehalogenation of this aryl chloride, destroying your functional handle. Therefore, this protocol mandates the use of Iron powder in Acetic Acid (Fe/AcOH) . This single-electron transfer mechanism selectively reduces the nitro group to an aniline, triggering cyclization while perfectly preserving the aryl chloride.

Pathways cluster_A Pathway A: Indole Synthesis cluster_B Pathway B: Pyrimidine Synthesis SM 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone A1 Ketone Protection SM->A1 Ketalization B1 DMF-DMA (Enaminone) SM->B1 Direct Reaction A2 DMF-DMA / Pyrrolidine A1->A2 A3 Fe/AcOH Cyclization A2->A3 A4 4-Acetyl-6-chloro-1H-indole A3->A4 B2 Guanidine Condensation B1->B2 B3 Fe/NH4Cl Reduction B2->B3 B4 Pyrimidine-Aniline Derivative B3->B4

Chemoselective divergent pathways for 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone.

Self-Validating Experimental Protocols

Every protocol described below is a self-validating system. Do not proceed to the subsequent step unless the specified In-Process Control (IPC) criteria are strictly met.

Protocol A: Synthesis of 4-Acetyl-6-chloro-1H-indole

Workflow S1 1. Protection (Dean-Stark) S2 2. Enamine (Red Intermediate) S1->S2 S3 3. Cyclization (Fe/AcOH) S2->S3 S4 4. Deprotection (HCl/THF) S3->S4 S5 Pure Indole (>98% Purity) S4->S5

Step-by-step self-validating workflow for Protocol A (Indole Synthesis).

Step 1: Ketone Protection (Dioxolane Formation)

  • Suspend 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone (1.0 eq) in anhydrous toluene (0.2 M).

  • Add ethylene glycol (3.0 eq) and catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reflux at 110 °C using a Dean-Stark apparatus to remove water for 12 hours.

  • IPC Validation: TLC (Hexane/EtOAc 3:1) must show complete disappearance of the UV-active starting material. The protected ketal will have a higher Rf value.

Step 2: Leimgruber-Batcho Enamine Formation

  • Dissolve the protected intermediate in anhydrous DMF (0.5 M).

  • Add DMF-DMA (1.5 eq) and pyrrolidine (0.2 eq) as a catalyst[3].

  • Heat the mixture to 80 °C under nitrogen for 4-6 hours.

  • IPC Validation: The reaction mixture must turn a deep, intense red. This color change is the physical manifestation of the extended push-pull conjugated enamine system[3]. LC-MS should confirm the [M+H]+ of the pyrrolidine-enamine intermediate.

Step 3: Reductive Cyclization

  • Concentrate the enamine mixture under reduced pressure to remove excess DMF-DMA.

  • Dissolve the crude red residue in glacial acetic acid (0.2 M).

  • Slowly add Iron powder (5.0 eq) in portions. Exotherm warning: Maintain temperature at 70 °C for 2 hours.

  • IPC Validation: The deep red color will rapidly dissipate, turning into a pale yellow/brown suspension as the nitro group is reduced and cyclization occurs.

Step 4: Deprotection & Isolation

  • Filter the mixture through a pad of Celite to remove iron salts.

  • To the filtrate, add 3M aqueous HCl and THF (1:1 v/v) and stir at room temperature for 12 hours to hydrolyze the ketal.

  • Extract with EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography.

  • IPC Validation: Final HPLC purity must be >98%. ¹H-NMR will show the characteristic indole pyrrole protons (d, ~6.5 ppm and ~7.3 ppm).

Protocol B: Synthesis of 3-(2-Aminopyrimidin-4-yl)-5-chloro-2-methylaniline

Step 1: Enaminone Formation

  • Dissolve the starting material (1.0 eq) in DMF-DMA (2.0 eq) neat, or in minimal ethanol.

  • Stir at 70 °C for 3 hours. The highly reactive C1-acetyl group will condense rapidly[2].

  • IPC Validation: LC-MS confirms the formation of the C1-enaminone [M+H]+. The C2-methyl group remains unreacted due to steric hindrance and lack of pyrrolidine catalysis.

Step 2: Pyrimidine Condensation

  • To the crude enaminone in ethanol, add Guanidine hydrochloride (1.5 eq) and Sodium ethoxide (2.0 eq)[4].

  • Reflux at 85 °C for 6 hours.

  • IPC Validation: A precipitate will often form as the highly crystalline pyrimidine intermediate is generated[4].

Step 3: Nitro Reduction

  • Suspend the intermediate in EtOH/H₂O (4:1). Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq).

  • Heat to 80 °C for 3 hours, filter through Celite, and concentrate.

  • IPC Validation: Ninhydrin stain on TLC will show a positive (purple/pink) result, confirming the presence of the newly formed primary aniline.

Quantitative Data Summary

The following table summarizes the expected performance metrics and critical control points for both divergent pathways.

ParameterPathway A (Indole Core)Pathway B (Pyrimidine Core)
Target Scaffold 4-Acetyl-6-chloro-1H-indole3-(2-Aminopyrimidin-4-yl)-5-chloro-2-methylaniline
Key Intermediate C2-Enamine (Protected Acetyl)C1-Enaminone
Overall Yield 45 - 55% (4 steps)60 - 70% (3 steps)
Chemoselectivity Control Ketalization of C1-AcetylStoichiometric kinetic control of DMF-DMA
Reduction Method Fe / AcOH (Prevents dehalogenation)Fe / NH₄Cl (Mild conditions)
Critical IPC Deep red color of enaminePrecipitation of pyrimidine

References

  • Leimgruber–Batcho indole synthesis - Wikipedia.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side products in the synthesis of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone

Welcome to the Technical Support Center for the synthesis of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone (CAS: 154258-12-5)[1]. As a Senior Application Scientist, I have designed this guide specifically for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone (CAS: 154258-12-5)[1].

As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals. Rather than just providing a standard recipe, this center explores the mechanistic causality behind the electrophilic aromatic nitration of 1-(5-chloro-2-methylphenyl)ethanone. By understanding the directing effects and thermodynamic vulnerabilities of this reaction, you will be equipped to troubleshoot impurities, optimize yields, and scale up safely.

Part 1: Mechanistic Causality & Reaction Pathway

To successfully troubleshoot side products, we must first understand the regioselectivity of the starting material, 1-(5-chloro-2-methylphenyl)ethanone . The benzene ring is subject to competing directing effects during electrophilic aromatic substitution (EAS):

  • Methyl Group at C2 (Activating, Ortho/Para-Directing): As the only electron-donating group on the ring, the methyl group dictates the primary site of attack. Because the para position (C5) is blocked by chlorine, it strongly directs the nitronium ion (

    
    ) to the ortho position (C3 ).
    
  • Acetyl Group at C1 (Deactivating, Meta-Directing): This group withdraws electron density but synergistically directs meta to C3 (and C5, which is blocked).

  • Chloro Group at C5 (Deactivating, Ortho/Para-Directing): Chlorine weakly deactivates the ring via inductive effects but directs ortho to C4 and C6 .

The Result: The C3 position is unequivocally the most nucleophilic site, yielding the target molecule. However, the competing influence of the chloro group and the harsh oxidative conditions of the nitrating mixture are the root causes of the side products discussed below.

ReactionPathway SM 1-(5-Chloro-2-methylphenyl)ethanone (Starting Material) Reagents HNO3 / H2SO4 0-5 °C SM->Reagents Major 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone (Major Product: C3 Nitration) Reagents->Major Synergistic Directing (Methyl ortho, Acetyl meta) Side1 C4 / C6 Nitration Isomers (Minor Side Products) Reagents->Side1 Chloro Directing (ortho) Side2 Dinitrated Species (Thermal Runaway) Reagents->Side2 Excess HNO3 / >5°C Side3 Oxidized Byproducts (Prolonged Exposure) Reagents->Side3 Oxidative Cleavage

Fig 1: Reaction pathway and mechanistic directing effects in 5-chloro-2-methylacetophenone nitration.

Part 2: Troubleshooting Guide & FAQs

Q1: I am detecting significant isomeric impurities in my crude product. What are they and how do I minimize them? A: The most common isomeric side products are 1-(5-chloro-2-methyl-4-nitrophenyl)ethanone and 1-(5-chloro-2-methyl-6-nitrophenyl)ethanone . These arise from electrophilic attack at C4 and C6, driven by the ortho-directing effect of the chloro group. Causality & Mitigation: Isomeric distribution is highly temperature-dependent. Elevated temperatures provide the activation energy required to overcome the higher transition state barriers of the less activated C4/C6 positions. Ensure the internal reaction temperature strictly remains between 0 °C and 5 °C during the addition of the nitrating mixture[2].

Q2: My HPLC chromatogram shows a late-eluting peak with a higher molecular weight. What is the cause? A: This is likely a dinitrated side product (e.g., 1-(5-chloro-2-methyl-3,4-dinitrophenyl)ethanone). While the acetyl and chloro groups heavily deactivate the ring, utilizing a large stoichiometric excess of nitric acid or allowing the reaction to warm above 10 °C can force a second nitration event. Causality & Mitigation: Strictly control the stoichiometry of


 to 1.05 equivalents relative to the starting material. Quench the reaction immediately upon completion (verified by TLC/HPLC) by pouring it over crushed ice[3].

Q3: I am observing a loss of yield and the formation of highly polar baseline spots on TLC. What went wrong? A: Highly polar byproducts typically indicate oxidative degradation . The nitrating mixture (


/

) is a powerful oxidant. Prolonged reaction times or poor thermal control can lead to the oxidation of the methyl group to a carboxylic acid (yielding 2-acetyl-4-chloro-6-nitrobenzoic acid). Causality & Mitigation: Limit the maturation phase (post-addition stirring) to 1-2 hours. Do not leave the reaction stirring overnight.

Part 3: Quantitative Data & Side Product Profiling

The following table summarizes the quantitative profiling of common side products to assist in your analytical method development (HPLC/LC-MS).

Impurity / Side ProductMechanistic OriginPrimary CauseMitigation StrategyTypical RRT (HPLC)
1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone Target Product (C3 Nitration) Optimal Conditions N/A 1.00
C4 / C6 Nitro IsomersChloro-directed ortho-attackHigh Temp (>5 °C)Maintain 0-5 °C0.85 - 0.95
Dinitrated AcetophenoneOver-nitrationExcess

Limit

to 1.05 eq.
1.20 - 1.35
Oxidized Byproducts (Benzoic acids)Methyl group oxidationProlonged reaction timeQuench at 1-2 hrs0.30 - 0.50
Unreacted Starting MaterialIncomplete conversionInsufficient mixing/timeOptimize agitation0.75

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system . It incorporates built-in temperature bounds and stoichiometric controls to prevent the side products discussed above[2].

Step 1: Substrate Dissolution

  • Charge a jacketed glass reactor with concentrated Sulfuric Acid (

    
    , 5.0 volumes relative to SM).
    
  • Cool the reactor to -5 °C.

  • Slowly add 1-(5-chloro-2-methylphenyl)ethanone (1.0 equivalent) in portions, maintaining vigorous agitation. Self-Validation Check: The substrate must be fully protonated and dissolved before nitration to ensure a homogeneous reaction and prevent localized hot spots.

Step 2: Nitrating Mixture Preparation

  • In a separate, pre-cooled vessel (0 °C), carefully add 70% Nitric Acid (

    
    , 1.05 equivalents) to concentrated 
    
    
    
    (1.5 volumes). Safety Note: This mixing is highly exothermic.

Step 3: Controlled Addition

  • Add the nitrating mixture dropwise to the main reactor over 2-3 hours.

  • Critical Parameter: The internal temperature MUST NOT exceed 5 °C. Exceeding this threshold exponentially increases the formation of C4/C6 isomers.

Step 4: Maturation and Monitoring

  • Stir the mixture for 1-2 hours at 0-5 °C.

  • Monitor via HPLC. Proceed to quenching when unreacted starting material is < 2%. Do not extend this time, to prevent oxidative cleavage.

Step 5: Quenching and Isolation

  • Pour the reaction mixture slowly onto a 10-fold excess of crushed ice with vigorous stirring. Rapid dilution of the acid quenches the nitronium ion and precipitates the crude product.

  • Filter the resulting solid and wash with cold distilled water until the filtrate is pH neutral.

  • Purify via recrystallization from ethanol to remove trace C4/C6 isomers, yielding the pure product[4].

Workflow Step1 1. Substrate Dissolution Dissolve SM in conc. H2SO4 at -5°C to 0°C Step3 3. Controlled Addition Dropwise addition over 2-3 hrs Maintain internal temp < 5°C Step1->Step3 Step2 2. Nitrating Mixture Prep Mix 70% HNO3 + conc. H2SO4 (Pre-cool to 0°C) Step2->Step3 Step4 4. Reaction Maturation Stir for 1-2 hrs at 0-5°C Monitor via HPLC/TLC Step3->Step4 Step5 5. Quenching Pour onto crushed ice Precipitate crude product Step4->Step5 Step6 6. Isolation & Purification Filtration, washing (neutral pH), Recrystallization (EtOH) Step5->Step6

Fig 2: Validated experimental workflow for regioselective nitration with built-in thermal controls.

References

  • Synthonix. "1-(5-chloro-2-methyl-3-nitrophenyl)ethanone -[AC77905]". Synthonix Chemical Database. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Nitration of 2-Methyl-5-Chloroacetophenone

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with optimizing the electrophilic aromatic substitution (EAS) of highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with optimizing the electrophilic aromatic substitution (EAS) of highly functionalized acetophenones.

The nitration of 2-methyl-5-chloroacetophenone presents a unique synthetic challenge due to the competing directing effects of its substituents and the highly exothermic nature of the reaction. This guide provides a field-proven, self-validating framework to maximize the yield and regioselectivity of the target isomer: 5-chloro-2-methyl-3-nitroacetophenone .

Mechanistic Insight: Causality & Regioselectivity

To optimize a reaction, one must first understand the electronic environment of the substrate. The regioselectivity of this nitration is governed by the synergistic directing effects of the three existing substituents on the benzene ring:

  • Acetyl Group (-COCH₃) at C1: A strongly deactivating, meta-directing group. It directs the incoming electrophile to the C3 position[1].

  • Methyl Group (-CH₃) at C2: An activating, ortho/para-directing group. Because the para position (C5) is blocked, it strongly directs electron density to the ortho position (C3).

  • Chloro Group (-Cl) at C5: A deactivating, ortho/para-directing group. It directs to C4 and C6.

The Causality of Selectivity: The activating nature of the methyl group dominates the electronic landscape. Because the C3 position is synergistically activated by the ortho-methyl group and simultaneously targeted by the meta-directing acetyl group, the nitronium ion (NO₂⁺) preferentially attacks C3.

EAS_Pathway HNO3 HNO3 + H2SO4 (Nitrating Mixture) NO2 NO2+ (Nitronium Ion) HNO3->NO2 Protonation & Dehydration PiComplex Pi-Complex Intermediate NO2->PiComplex Substrate 2-Methyl-5-chloro- acetophenone Substrate->PiComplex + NO2+ SigmaComplex Sigma-Complex (Arenium Ion) PiComplex->SigmaComplex Electrophilic Attack (Rate Determining) Product 5-Chloro-2-methyl- 3-nitroacetophenone SigmaComplex->Product Deprotonation (Restores Aromaticity)

EAS mechanism for the nitration of 2-methyl-5-chloroacetophenone yielding the C3-nitro isomer.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters required to suppress byproduct formation and maximize yield.

ParameterSpecificationMechanistic Rationale
Substrate 2-Methyl-5-chloroacetophenone (1.0 eq)Starting material.
Nitrating Agent Fuming HNO₃ (1.3 eq)Overcomes the ring deactivation caused by the -Cl and -COCH₃ groups[2].
Acid Catalyst Conc. H₂SO₄ (5.0 eq)Acts as both solvent and catalyst to generate the NO₂⁺ electrophile[3].
Internal Temp -5 °C to 0 °CStrictly prevents oxidation of the methyl group and non-selective di-nitration[2].
Addition Rate Dropwise (approx. 45–60 mins)Controls the highly exothermic reaction profile[4].
Expected Yield 75% - 82%Based on optimized batch parameters following recrystallization.
Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the current one.

Phase 1: Preparation & Activation

  • Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and an internal thermocouple . Crucial: Do not rely on the external bath temperature; internal exotherms will dictate the reaction's success.

  • Substrate Dissolution: Charge the flask with concentrated sulfuric acid and cool to -10 °C using a dynamic ice-salt bath. Slowly add 2-methyl-5-chloroacetophenone. The substrate will dissolve to form a homogeneous solution. Maintain the internal temperature below 0 °C.

Phase 2: Nitronium Ion Generation & Addition 3. Nitrating Mixture: In a separate, pre-chilled flask, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C. This dehydration step generates the active nitronium ion (NO₂⁺)[3]. 4. Controlled Addition: Transfer the nitrating mixture to the dropping funnel. Begin dropwise addition to the substrate solution. 5. Thermal Regulation: Adjust the addition rate to ensure the internal temperature strictly remains between -5 °C and 0 °C[2]. The nitration of acetophenones is extremely exothermic; rapid addition will cause thermal runaway and decomposition[4].

Phase 3: Quenching & Isolation 6. Validation: After addition is complete, stir for an additional 15–30 minutes at 0 °C. Validate reaction completion via TLC (quench a 0.1 mL aliquot in water/ethyl acetate). 7. Quenching: Once the starting material is consumed, pour the reaction mixture vigorously into a 10-fold excess of crushed ice and water[5]. This immediately halts the reaction and precipitates the crude product as a pale-yellow flocculent solid. 8. Purification: Filter the solid via vacuum filtration. Wash extensively with cold distilled water until the filtrate is pH neutral (removes residual acids). Recrystallize the crude mass from hot ethanol to yield pure 5-chloro-2-methyl-3-nitroacetophenone.

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Yield or Poor Regioselectivity CheckTemp Is internal temp maintained < 0°C? Start->CheckTemp TempYes Exotherm caused oxidation or di-nitration. CheckTemp->TempYes No TempNo Check Reagent Strength CheckTemp->TempNo Yes CheckAcid Using fuming HNO3? TempNo->CheckAcid AcidNo Standard HNO3 leaves unreacted substrate. CheckAcid->AcidNo No AcidYes Check Quenching Protocol CheckAcid->AcidYes Yes Quench Quench in excess ice to prevent hydrolysis. AcidYes->Quench

Troubleshooting logic tree for resolving low yields during acetophenone nitration workflows.

Q1: Why is my yield of the target isomer so low, and why am I seeing multiple spots on my TLC? A: This is almost always a temperature control failure. The nitration of acetophenone is highly exothermic[4]. If the internal temperature rises above 5 °C, the regioselectivity degrades, leading to the formation of ortho/para isomers relative to the chloro group. Furthermore, elevated temperatures cause the nitric acid to oxidize the activating methyl group into a carboxylic acid, creating complex, low-yielding mixtures[1].

Q2: Can I use standard concentrated nitric acid (70%) instead of fuming nitric acid? A: It is highly discouraged. The presence of two deactivating groups (acetyl and chloro) significantly reduces the nucleophilicity of the aromatic ring. Standard 70% nitric acid lacks the thermodynamic driving force to push the reaction to completion, resulting in large amounts of unreacted starting material[2]. Fuming nitric acid is required to generate a sufficient concentration of the NO₂⁺ electrophile.

Q3: Why did my reaction mixture turn dark brown/black during the addition phase? A: A sudden darkening of the reaction mixture indicates localized thermal runaway and subsequent decomposition of the substrate[4]. This occurs when the stirring is inefficient or the nitrating mixture is added too quickly. Ensure you are using a mechanical overhead stirrer (magnetic stir bars often fail as the mixture becomes viscous) and maintain a dropwise addition rate.

Q4: My product is an oily residue rather than a precipitating solid. How do I fix this? A: Oily residues typically indicate the presence of unreacted starting material or trapped acidic impurities. Ensure you are quenching the reaction in a massive excess of crushed ice, not just cold water[5]. If an oil forms, decant the aqueous layer, triturate the oil with ice-cold ethanol to induce crystallization, and filter immediately.

References
  • Corson, B. B.; Hazen, R. K. m-NITROACETOPHENONE. Organic Syntheses, Coll. Vol. 2, p.434 (1943). Available at: [Link]

  • European Patent Office. CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE (EP 2766338 B1). EPO. Available at:[Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Friedel-Crafts Acylation on Deactivated Aromatic Rings

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting Friedel-Crafts (F-C) acylations on electron-def...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting Friedel-Crafts (F-C) acylations on electron-deficient arenes. Standard conditions (e.g., acyl chloride with stoichiometric AlCl₃) rely on the aromatic ring's nucleophilicity to1[1]. When electron-withdrawing groups (EWGs) like -NO₂, -CF₃, -CN, or halogens are present, the π-electron density is depleted, raising the activation energy barrier. Furthermore, Lewis acids often coordinate directly to these heteroatom-containing EWGs, exacerbating the deactivation and 1[1].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to overcome these thermodynamic and kinetic hurdles.

Mechanistic Logic & Troubleshooting Workflow

FCA_Troubleshooting Start Deactivated Arene + Acyl Source Cond1 Standard Lewis Acid (e.g., AlCl3) Start->Cond1 Cond2 Superacid Catalyst (e.g., TfOH) Start->Cond2 Cond3 Intramolecular Design Start->Cond3 Fail1 Lewis Acid complexes with EWG Cond1->Fail1 Strongly deactivated (e.g., -NO2, -CN) Fail2 Insufficient Nucleophilicity Cond1->Fail2 Moderately deactivated (e.g., -X) Success1 Highly Reactive Acylium Ion Cond2->Success1 Generates 'naked' acylium Success2 Favorable Entropy Overcomes Deactivation Cond3->Success2 Tethered electrophile Product Acylated Product (Aryl Ketone) Fail1->Product No Reaction Fail2->Product Low Yield Success1->Product Success2->Product

Mechanistic pathways for F-C acylation, contrasting standard Lewis acids with superacid strategies.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My F-C acylation fails completely when using nitrobenzene or benzonitrile as the substrate with AlCl₃. Why does this happen, and how can I fix it?

  • Causality & Solution: Nitro (-NO₂) and cyano (-CN) groups are strongly deactivating via both inductive and resonance effects. More critically, the lone pairs on these substituents strongly coordinate with standard Lewis acids (like AlCl₃ or FeCl₃), converting the EWG into an even stronger deactivating cationic species (e.g., -N⁺O₂-Al⁻Cl₃) that renders the ring 1[1].

  • Actionable Fix: Direct intermolecular F-C acylation is generally2 like nitrobenzene under standard conditions[2]. You must pivot your synthetic strategy:

    • Pre-functionalization: Acylate a less deactivated precursor (e.g., toluene or aniline protected as an acetamide), then convert the directing group to your desired EWG (e.g., oxidation of methyl to carboxylic acid).

    • Cross-Coupling: Use a transition-metal-catalyzed approach, such as the Suzuki-Miyaura coupling of an arylboronic acid with an acyl chloride, or directed ortho-metalation (DoM) followed by trapping with a Weinreb amide.

Q2: I am trying to acylate a moderately deactivated ring (e.g., fluorobenzene or a deactivated heteroaryl). AlCl₃ gives trace yields. What is the best alternative?

  • Causality & Solution: Halobenzenes have deactivated π-systems but still possess ortho/para-directing lone pairs. Standard AlCl₃ fails to generate an acylium ion reactive enough to overcome the 3[3].

  • Actionable Fix: Switch from a standard Lewis acid to a Brønsted superacid, such as 4[4]. TfOH (H₀ = -14.1) is highly ionizing and non-coordinating. It forces the complete ionization of acyl chlorides or anhydrides into "naked," highly reactive acylium ions5[5].

Q3: I am synthesizing a polycyclic pharmaceutical intermediate. The intermolecular acylation fails, but literature suggests an intramolecular route. Why is this preferred?

  • Causality & Solution: Intramolecular F-C acylations benefit from a massive entropic advantage. By tethering the acyl electrophile to the deactivated arene, the effective molarity of the reactive species skyrockets. This entropic driving force can overcome the enthalpic penalty of a deactivated ring.

  • Actionable Fix: Design your synthesis to build the acyl chain onto the molecule first, then close the ring using a superacid (like polyphosphoric acid, PPA, or TfOH) to 3[3].

Quantitative Data: Catalyst Efficacy on Deactivated Substrates

To facilitate your experimental design, the following table summarizes the expected performance of various catalysts when reacting an acyl chloride with moderately deactivated arenes (e.g., halobenzenes).

Catalyst SystemCatalyst TypeRelative Acylium IonizationEWG Complexation RiskTypical Yield (Halobenzenes)
AlCl₃ (1.1 eq)Lewis AcidModerateHigh (kills reactivity)< 10%
BF₃·OEt₂ (1.1 eq)Lewis AcidLowHigh0%
Bi(OTf)₃ (10 mol%)Lewis AcidModerateModerate20 - 40%
TfOH (1.5 eq)Brønsted SuperacidVery HighLow (reversible protonation)75 - 95%
HF/SbF₅ (excess)Magic AcidExtremeVery Low> 90% (requires specialized PTFE reactors)
Self-Validating Experimental Protocols
Protocol A: Superacid-Promoted Acylation of Moderately Deactivated Arenes using TfOH

Mechanism: TfOH protonates the acyl chloride/anhydride, driving the expulsion of the leaving group to form a highly reactive, unencumbered acylium ion. Self-Validation Checkpoint: The evolution of HCl gas (if using acyl chlorides) indicates active acylium ion formation. If no gas evolves, the system is wet, or the electrophile is dead.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Moisture is the enemy of superacids; water will immediately hydrolyze the acylium ion and quench TfOH.

  • Reagent Loading: Add the deactivated arene (1.0 mmol) and the acylating agent (e.g., acyl chloride or anhydride, 1.2 mmol) to the flask.

  • Solvent: Add 5.0 mL of anhydrous 1,2-dichloroethane (DCE). Note: Do not use coordinating solvents like THF or ether, as they will be protonated by TfOH.

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Trifluoromethanesulfonic acid (TfOH, 1.5 mmol) dropwise via a glass syringe. Caution: TfOH is highly corrosive.

  • Reaction: Remove the ice bath and heat the reaction to 60–80 °C. Monitor via TLC or LC-MS. The reaction typically turns deep red or brown, indicating the presence of cationic intermediates.

  • Quenching & Workup: Once the starting material is consumed, cool to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ dropwise until the pH is neutral. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Intramolecular Friedel-Crafts Ring Closure using Polyphosphoric Acid (PPA)

Mechanism: PPA acts as both the solvent and the dehydrating Brønsted acid, converting a tethered carboxylic acid directly into an acylium ion for cyclization. Self-Validation Checkpoint: The reaction mixture will become highly viscous. A color change to deep yellow/orange confirms the formation of the conjugated cyclic ketone product.

Step-by-Step Methodology:

  • Preparation: In a wide-mouth 100 mL round-bottom flask, add 10 g of Polyphosphoric Acid (PPA).

  • Heating: Preheat the PPA to 80 °C using an oil bath to reduce its viscosity, making it stirrable with a heavy-duty magnetic stir bar or mechanical stirrer.

  • Substrate Addition: Add the tethered aryl-carboxylic acid (1.0 mmol) in one portion.

  • Cyclization: Increase the temperature to 120 °C. Stir vigorously for 2–4 hours. Monitor by taking a micro-aliquot, quenching it in water, extracting with EtOAc, and analyzing via TLC.

  • Quenching: Pour the hot, viscous mixture directly into 100 g of crushed ice while stirring vigorously. This hydrolyzes the PPA and precipitates the organic product.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1M NaOH to remove unreacted starting material, dry over MgSO₄, and concentrate.

References

1.[1] LibreTexts. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Chemistry LibreTexts. 1 2.[2] OpenOChem. "EAS-Acylation | OpenOChem Learn." OpenOChem. 2 3.[3] Sigma-Aldrich. "Friedel–Crafts Acylation: Reactivity of Aromatic Compounds." Sigma-Aldrich. 3 4.[4] MDPI. "Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions." Catalysts. 4 5.[5] MDPI. "Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles." Molecules. 5

Sources

Optimization

Technical Support Center: Regioselective Nitration of Chloro-Methyl Acetophenones

Welcome to the Advanced Application Support Center. As process chemists and drug development professionals, you understand that the nitration of multi-substituted aromatic rings—specifically chloro-methyl acetophenones (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As process chemists and drug development professionals, you understand that the nitration of multi-substituted aromatic rings—specifically chloro-methyl acetophenones (e.g., 4-chloro-3-methylacetophenone)—presents a complex regioselectivity challenge.

The aromatic ring in these substrates contains three distinct directing groups with competing electronic effects: an activating ortho/para-directing methyl group, a deactivating ortho/para-directing chloro group, and a strongly deactivating meta-directing acetyl group. Achieving high regioselectivity requires precise control over reaction kinetics, electrophile concentration, and thermal management.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating experimental protocol to help you optimize your nitration workflows.

Diagnostic Workflow

Use the following decision matrix to diagnose and resolve common issues encountered during the nitration of chloro-methyl acetophenones.

G Start Nitration of Chloro-Methyl Acetophenones Analysis Crude Product Analysis (HPLC / GC-MS) Start->Analysis Isomers Issue: Multiple Regioisomers Analysis->Isomers Tar Issue: Tar Formation / Oxidation Analysis->Tar LowYield Issue: Low Conversion (<50%) Analysis->LowYield Sol1 Action: Lower Temp to <-15°C & Control Addition Rate Isomers->Sol1 Kinetic Control Sol2 Action: Switch to Mild Reagents (TCS / NaNO3 / ZnCl2) Tar->Sol2 Prevent Oxidation Sol3 Action: Increase Electrophilicity (Add 20% Fuming H2SO4) LowYield->Sol3 Overcome Deactivation Sol1->Analysis Sol2->Analysis Sol3->Analysis

Diagnostic workflow for troubleshooting chloro-methyl acetophenone nitration.

Troubleshooting Guides & FAQs

Q1: Why am I observing a complex mixture of regioisomers instead of a single nitrated product? Causality: Electrophilic aromatic substitution (EAS) is primarily governed by the most activating group on the ring (in this case, the methyl group)[1]. However, the nitronium ion (


) generated in standard mixed acid (

/

) is a highly reactive, "hard" electrophile. At temperatures above 0°C, the reaction operates with excess thermal energy, allowing the electrophile to overcome the activation barriers of less favored transition states, leading to a statistical mixture of isomers. Solution: To enforce strict kinetic control, lower the reaction temperature to between -20°C and -15°C[2]. This reduces the thermal energy available, ensuring that only the transition state with the lowest activation energy (dictated synergistically by the methyl and chloro groups) is formed.

Q2: How can I suppress oxidative degradation and tar formation during the nitration? Causality: Concentrated nitric acid is a potent oxidizing agent. Acetophenones subjected to highly concentrated mixed acids at elevated temperatures frequently undergo oxidation of the methyl group or complete aromatic ring degradation, resulting in intractable tars[1]. This is often exacerbated by localized exotherms if the acid is added too quickly. Solution: Ensure the nitrating mixture is added dropwise over an extended period (e.g., 45-60 minutes) under cryogenic conditions. If tar formation persists, transition to a non-oxidative nitrating system. The Tetrachlorosilane (TCS) and Sodium Nitrate (


) system, catalyzed by 

, generates a milder electrophile in situ, preventing ring oxidation while maintaining high regioselectivity[3]. Alternatively, ultrasonically assisted nitration can reduce reaction times and limit oxidative side reactions[4].

Q3: What are the best methods to drive the reaction to completion if I have unreacted starting material? Causality: The combined electron-withdrawing effects of the acetyl and chloro groups severely deactivate the aromatic ring, making it resistant to electrophilic attack. Standard 98%


 may not generate a sufficient concentration of the active nitronium ion to push the reaction past 50% conversion.
Solution:  Incorporate 20% fuming sulfuric acid (oleum) into your nitrating mixture. The presence of free 

shifts the equilibrium of nitric acid dehydration, drastically increasing the

concentration to overcome the ring's deactivation, achieving yields up to 82.7%[2].

Quantitative Data: Comparison of Nitrating Systems

The following table summarizes the expected performance of various nitrating systems when applied to deactivated, multi-substituted acetophenones.

Nitrating SystemCatalyst / AdditiveTemperature (°C)Typical Conversion (%)Regioselectivity (Target Isomer %)Reference
70%

/ 98%

None0 to 560 - 7050 - 60[2],[1]
70%

/ 20% Oleum
None-20 to -15> 8280 - 88[2]

/ TCS

(10 mol%)
2540 - 60> 90[3]

/ Acetic Acid
Ultrasonic Irradiation25 - 3575 - 8585 - 90[4]

Self-Validating Experimental Protocol: Cryogenic Mixed Acid Nitration

This protocol is engineered for the regioselective nitration of chloro-methyl acetophenones using a fuming sulfuric acid system[2]. It incorporates built-in validation checks to ensure process integrity at every critical stage.

Materials Required:

  • Chloro-methyl acetophenone substrate (50 mmol)

  • Concentrated Sulfuric Acid (98%)

  • Nitric Acid (70%)

  • Fuming Sulfuric Acid (20% Oleum)

  • Dichloromethane (DCM) & Hexane

Step-by-Step Methodology:

  • Substrate Dissolution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and an internal low-temperature thermometer, add 100 mL of cold (-20°C) 98% sulfuric acid[2]. Slowly add 50 mmol of the chloro-methyl acetophenone.

    • Validation Check: The solution must be completely clear. If particulate matter remains, the substrate is not fully protonated. Stir until complete dissolution is achieved to prevent heterogeneous reaction rates.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone or ice-salt bath. Allow the internal temperature to stabilize at -20°C[2].

  • Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding 55 mmol of 70% nitric acid to 20 mL of 20% fuming sulfuric acid[2]. Cool this mixture to 0°C.

  • Controlled Addition: Transfer the nitrating mixture to a dropping funnel. Add it dropwise to the substrate solution under vigorous mechanical stirring.

    • Validation Check: Monitor the internal thermometer continuously. Adjust the drip rate so the internal temperature never exceeds -15°C [2]. If it spikes, halt addition immediately until the bath cools the system back to -20°C.

  • In-Process Control (IPC): Stir the reaction for 2 hours at -15°C.

    • Validation Check: Pull a 0.5 mL aliquot, quench it in 5 mL of ice water, extract with 2 mL of DCM, and analyze via HPLC. If the remaining starting material is >5%, extend the reaction time by 30 minutes. Do not raise the temperature , as this will sacrifice regioselectivity.

  • Quench & Isolation: Once conversion is validated, pour the reaction mixture slowly over 500 g of crushed ice under vigorous stirring. Filter the precipitated crude solid using a Büchner funnel.

  • Washing: Wash the solid thoroughly with cold distilled water.

    • Validation Check: Test the final wash filtrate with pH paper. It must read pH 7. Residual acid will catalyze degradation during the drying phase[2]. Wash the crude product with hexane to remove nonpolar impurities[2].

  • Purification: Dissolve the crude solid in DCM, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator[2]. Recrystallize from an appropriate solvent system to yield the pure regioisomer.

References

1.[2] BenchChem. "Application Notes and Protocols: Nitration of 4-Methylacetophenone." BenchChem. URL: 2.[1] St. Mary's College of California. "Nitration of Substituted Aromatic Rings and Rate Analysis." St. Mary's College of California. URL: 3.[4] SCIRP. "Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts." SCIRP. URL: 4.[3] Semantic Scholar. "Zinc Chloride Catalyzed Regioselective Nitration of Aromatic Hydrocarbons Using Tetrachlorosilane-Sodium Nitrate Homogeneous System." Semantic Scholar. URL:

Sources

Troubleshooting

Catalyst selection for Friedel-Crafts acylation of halogenated nitroaromatics

Welcome to the Technical Support Center for Advanced Electrophilic Aromatic Substitutions. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Electrophilic Aromatic Substitutions. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in organic synthesis: the Friedel-Crafts acylation of halogenated nitroaromatics.

Standard protocols often fail when applied to these substrates. This guide will deconstruct the mechanistic bottlenecks, provide a field-proven catalyst selection matrix, and offer a self-validating experimental protocol to ensure your success in the lab.

Mechanistic Bottlenecks: The "Perfect Storm" of Deactivation

Attempting a Friedel-Crafts acylation on a halogenated nitroaromatic (e.g., 1,2-dichloro-3-nitrobenzene or 4-chloronitrobenzene) pits the chemist against severe electronic deactivation. The aromatic ring is starved of electron density due to two competing forces:

  • The Nitro Group (-NO₂): Exerts powerful inductive (-I) and resonance (-M) electron-withdrawing effects. Furthermore, the lone pair electrons on the nitro group coordinate aggressively with standard Lewis acid catalysts (like AlCl₃), effectively poisoning the catalyst and further reducing ring reactivity[1].

  • The Halogen (-X): Contributes additional inductive (-I) withdrawal, rendering the ring an extremely weak nucleophile.

Consequently, the nucleophilic attack on the acylium ion—the formation of the sigma complex (arenium ion)—becomes the rate-determining step with an exceptionally high activation energy barrier[2]. To overcome this, we must abandon traditional Lewis acids in favor of superacids or non-coordinating metal triflates.

Catalyst Selection Workflow

The following logic tree dictates the optimal catalyst choice based on the deactivation level of your specific substrate.

CatalystSelection N1 Substrate: Halogenated Nitroaromatic N2 Assess Electron Density (Highly Deactivated Ring) N1->N2 L1 Standard Lewis Acid (e.g., AlCl3) N2->L1 Conventional L2 Brønsted Superacid (e.g., TfOH) N2->L2 Superacid L3 Metal Triflates (e.g., Sc(OTf)3) N2->L3 Greener Route O1 Catalyst Poisoning via -NO2 Complexation L1->O1 O2 Extreme Acylium Generation (H0 = -14.1) L2->O2 O3 Catalytic Turnover without Poisoning L3->O3 R1 Reaction Fails (Tar / No Product) O1->R1 R2 Successful Acylation (High Yield) O2->R2 R3 Successful Acylation (Moderate Yield) O3->R3

Fig 1. Catalyst selection logic for highly deactivated halogenated nitroaromatics.

Quantitative Catalyst Comparison

To facilitate your experimental design, the table below summarizes the expected performance of various catalytic systems when applied to heavily deactivated rings.

Catalyst SystemCatalyst TypeAcylium Ion GenerationCompatibility with -NO₂Typical Yield (Deactivated Rings)
AlCl₃ Standard Lewis AcidModeratePoor (Irreversible Complexation)< 5%
TfOH (Triflic Acid) Brønsted SuperacidVery High (

= -14.1)
Excellent (Protonates Acyl source)70–85%
Sc(OTf)₃ / In(OTf)₃ Metal TriflateHighGood (Non-coordinating counterion)40–60%
Sulfated Zirconia Solid AcidModerateModerate20–40%

Troubleshooting & FAQs

Q1: My standard AlCl₃-catalyzed acylation of 4-chloronitrobenzene yields only unreacted starting material and black tar. Why? A: The reaction fails due to catalyst sequestration. The lone pair electrons on the nitro group complex strongly with the empty p-orbital of the aluminum atom[1]. This not only consumes your stoichiometric catalyst—preventing it from activating the acyl chloride—but also places a localized positive charge near the ring, turning the nitro group into an even more extreme deactivator. The "tar" is typically the result of acyl chloride decomposition over long heating periods.

Q2: I am switching to Trifluoromethanesulfonic Acid (TfOH). Why is it superior, and what stoichiometry should I use? A: TfOH is a superacid with a Hammett acidity function (


) of -14.1, making it vastly stronger than conventional acids[3]. It forces the generation of a highly reactive, free acylium ion without being permanently sequestered by the nitro group. Because the substrate is so deactivated, you must use TfOH in excess (typically 2.5 to 3.0 equivalents) so it acts as both the solvent and the protonating agent, ensuring the acylium ion concentration remains high enough to drive the unfavorable sigma complex formation.

Q3: How do the halogen and nitro group compete for regioselectivity during the acylium attack? A: Regioselectivity is dictated by the stabilization of the arenium ion intermediate. While both groups are deactivating, halogens possess a +M (resonance) effect due to their lone pairs, which can stabilize the positive charge of the sigma complex when attack occurs at the ortho or para positions[4]. The nitro group is strictly meta-directing. Therefore, the incoming acyl group will predominantly be directed by the halogen's resonance effect (typically favoring the para position relative to the halogen, steric hindrance permitting)[4].

Q4: Are there greener, catalytic alternatives to using stoichiometric liquid superacids? A: Yes. If you wish to avoid the hazards of TfOH, you can utilize metal triflates such as Indium(III) triflate [In(OTf)₃] or Scandium(III) triflate [Sc(OTf)₃][5]. These act as highly oxophilic, water-tolerant Lewis acids. Because the triflate counterion is non-coordinating and highly delocalized, these metals do not suffer from the same irreversible complexation dead-ends as AlCl₃. Alternatively, solid acid catalysts like sulfated zirconia can be employed, though yields on highly deactivated rings will be noticeably lower[6].

Validated Experimental Protocol: TfOH-Mediated Acylation

This protocol is engineered as a self-validating system for the acylation of 1,2-dichloro-3-nitrobenzene, utilizing Triflic Acid to overcome the severe electronic deactivation[1].

Materials Required:

  • 1,2-Dichloro-3-nitrobenzene (1.0 eq, limiting reagent)

  • Acyl Chloride (1.2 eq)

  • Trifluoromethanesulfonic acid (TfOH) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Purge with ultra-high purity Argon for 15 minutes.

  • Acylium Ion Generation: Cool the flask to 0 °C using an ice bath. Add the TfOH (3.0 eq) via a chemically resistant syringe. Slowly add the acyl chloride (1.2 eq) dropwise over 15 minutes. Causality: Premixing the acyl chloride with the superacid ensures complete conversion to the reactive acylium ion before the unreactive substrate is introduced.

  • Substrate Addition: Dissolve the 1,2-dichloro-3-nitrobenzene (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C[1].

  • Thermal Activation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 60–80 °C depending on the exact solvent ratio)[1]. Causality: The cumulative electron-withdrawing effects create a massive activation energy barrier; thermal energy is mandatory to drive the rate-determining formation of the arenium ion.

  • Self-Validation Checkpoint (In-Process Control): After 4 hours of reflux, withdraw a 50 µL aliquot. Quench it in 1 mL of saturated aqueous NaHCO₃ and extract with 1 mL of Ethyl Acetate. Analyze the organic layer via GC-MS.

    • Pass Criteria: Disappearance of the starting material peak and emergence of the product peak (

      
      ).
      
    • Fail Criteria: If >10% starting material remains, extend the reflux time by 2 hours.

  • Quenching & Isolation: Once validated, cool the reaction to 0 °C. Carefully pour the mixture over crushed ice. Causality: TfOH reacts violently with water; quenching over ice safely dissipates the heat of hydration.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to neutralize residual TfOH) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aryl ketone.

References

1.1 - Benchchem[1] 2.2 - Filo[2] 3. 4 - CK-12 Foundation[4] 4.3 - MDPI[3] 5. 5 - CDN Science Pub[5] 6.6 - Green Chemistry (RSC Publishing)[6]

Sources

Optimization

Technical Support Center: Friedel-Crafts Catalyst Removal &amp; Work-Up

Welcome to the Technical Support Center for organic synthesis and process chemistry. Removing Lewis acid catalysts—particularly aluminum chloride ( )—from Friedel-Crafts reactions is a notorious bottleneck in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and process chemistry. Removing Lewis acid catalysts—particularly aluminum chloride (


)—from Friedel-Crafts reactions is a notorious bottleneck in drug development and synthetic workflows.

As an Application Scientist, I have designed this guide to move beyond simple "recipes." Here, we explore the causality behind emulsion formation, provide self-validating experimental protocols, and offer a definitive troubleshooting framework to ensure high-yield product recovery.

The Mechanistic Problem: Why is So Hard to Remove?

In a Friedel-Crafts alkylation,


 acts as a true catalyst and is required only in sub-stoichiometric amounts. However, in Friedel-Crafts acylation , the newly formed aryl ketone product contains a basic carbonyl oxygen. The highly electron-deficient 

immediately forms a strong, stable coordination adduct with this oxygen lone pair[2, 3].

The consequence is twofold:

  • Stoichiometry: You must use at least 1.1 to 1.5 equivalents of

    
     to drive an acylation to completion, as the catalyst is consumed by the product [3].
    
  • Work-up Emulsions: To liberate your free ketone, this adduct must be forcefully broken via hydrolysis. When quenched with plain water or weak base,

    
     rapidly hydrolyzes into aluminum hydroxide (
    
    
    
    ). This species precipitates as a highly cross-linked, polymeric gelatinous matrix. This gel acts like a sponge, occluding your organic product and creating an unfilterable, un-extractable emulsion [1].

Work-Up Decision Workflow

Selecting the correct quench method depends entirely on the chemical stability of your target molecule.

G Start Friedel-Crafts Reaction Complete (Product-AlCl3 Adduct) AcidStable Is the target product acid-stable? Start->AcidStable AcidQuench Acidic Quench (Ice + 1M to 3M HCl) AcidStable->AcidQuench Yes AcidSensitive Acid-Sensitive Product (Avoid Strong Acids) AcidStable->AcidSensitive No Biphasic Clear Biphasic Layers (Soluble [Al(H2O)6]3+) AcidQuench->Biphasic Extract Organic Extraction, Washing & Concentration Biphasic->Extract ChelateSolid Select Alternative Quench Method AcidSensitive->ChelateSolid Rochelle Chelating Quench (Aq. Rochelle Salt) ChelateSolid->Rochelle Aqueous SolidQuench Solid Hydrate Quench (Glauber's Salt / Na2SO4·10H2O) ChelateSolid->SolidQuench Non-Aqueous SolubleComplex Soluble Al-Tartrate Complex (Biphasic Layers) Rochelle->SolubleComplex SolubleComplex->Extract Granular Granular Al Salts (Filter over Celite) SolidQuench->Granular Granular->Extract

Workflow decision tree for selecting the optimal AlCl3 quench method.

Quantitative Comparison of Quench Strategies

Summarizing the operational metrics of each quench method allows for rapid process optimization.

Quench MethodReagent(s)Mechanism of ActionEmulsion RiskYield ImpactBest Application
Acidic Quench Ice + 1M–3M

Protonates the ketone to break the

adduct; forms soluble

LowHigh (>95% recovery)Acid-stable aryl ketones and alkylbenzenes.
Chelating Quench Saturated Rochelle SaltTartrate ligands displace the product and wrap

in a water-soluble complex.
LowHigh (>90% recovery)Acid-sensitive products; breaking existing emulsions.
Solid Hydrate Quench

Controlled water release forms granular, filterable aluminum hydrates.ModerateModerate (80-90%, due to occlusion)Water-sensitive products; avoiding aqueous extraction.
Basic Quench Dilute

/

Forms

precipitate.
Very HighLow (<70%, product trapped in gel)Rarely recommended unless specifically required.

Self-Validating Experimental Protocols

Protocol A: Standard Acidic Quench (For Acid-Stable Products)

Causality: The low pH prevents the formation of polymeric


, keeping aluminum in the aqueous phase as a highly soluble hexaaqua complex [1].
  • Cooling: Cool the completed Friedel-Crafts reaction mixture to 0 °C using an ice-water bath.

  • Reverse Quench: Slowly pour the reaction mixture into a vigorously stirred Erlenmeyer flask containing crushed ice and 1M

    
     (approx. 10 mL per gram of 
    
    
    
    ). Self-Validation Check: Do not add the aqueous solution to the reaction flask; reverse quenching controls the exotherm and prevents localized basic pockets.
  • Phase Separation: Stir for 15–30 minutes until the layers are distinct and clear.

  • Extraction: Transfer to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate or dichloromethane), wash with brine, dry over anhydrous

    
    , and concentrate.
    
Protocol B: Chelating Quench (For Acid-Sensitive Products)

Causality: Potassium sodium tartrate (Rochelle salt) acts as a multidentate ligand. It outcompetes the product for the


 center, preventing the cross-linking that causes gelation[4, 5].
  • Cooling & Dilution: Cool the reaction to 0 °C and dilute with an equal volume of extraction solvent (e.g., ethyl acetate).

  • Addition: Slowly add a saturated aqueous solution of Rochelle salt dropwise. Use a 1:1 volume ratio of Rochelle's solution to the total reaction volume.

  • Vigorous Stirring: Stir vigorously at room temperature for 1 to 4 hours. Self-Validation Check: The mixture will initially look like a thick white emulsion. Continue stirring until it spontaneously resolves into two crystal-clear phases.

  • Isolation: Separate the layers, wash the organic phase with brine, dry, and concentrate.

Protocol C: Solid Hydrate Quench (Glauber's Salt Method)

Causality: By using a hydrated salt (


), water is introduced to the 

at a microscopically controlled rate, forcing the aluminum to precipitate as a granular, filterable solid rather than a continuous gel [4].
  • Cooling & Dilution: Cool the reaction to 0 °C and dilute with a non-polar solvent (e.g., dichloromethane).

  • Controlled Hydration: Carefully add solid sodium sulfate decahydrate (Glauber's salt) portion-wise with vigorous stirring.

  • Observation: Continue adding until the salts transition from a sticky paste to a free-flowing white powder. Self-Validation Check: The cessation of

    
     gas evolution indicates complete quenching.
    
  • Filtration: Add anhydrous

    
    , stir for 15 minutes, and filter the entire mixture through a thick pad of Celite. Wash the filter cake thoroughly with ethyl acetate to recover any occluded product.
    

Troubleshooting & FAQs

Q1: Why did my reaction form an unfilterable emulsion upon quenching


 with water? 
A:  When 

is quenched with plain water, it rapidly hydrolyzes to form aluminum hydroxide (

). Because the local pH drops during

generation but rises as water is added, the hydroxide precipitates as a highly cross-linked, polymeric gel. This gelatinous matrix acts like a sponge, trapping organic solvents, water, and your product, creating a stubborn single-phase suspension [1].

Q2: How do I break an aluminum hydroxide emulsion if it has already formed? A: Do not attempt to filter it; it will instantly blind your filter frit. Instead, add a saturated aqueous solution of Rochelle salt and stir vigorously for several hours. The tartrate wraps around the aluminum center, breaking the polymeric


 network to form a water-soluble complex [5]. Alternatively, if your product is acid-stable, adding 1M to 3M 

will protonate the hydroxide species, dissolving the gel into soluble aqueous salts.

Q3: Why is my isolated yield so low even after successfully filtering the solid aluminum salts? A: This is a classic case of product occlusion . Finely precipitated aluminum salts have a massive surface area and can physically trap or irreversibly adsorb your organic product. To maximize yield, you must wash the filter cake extensively with a highly polar organic solvent (like ethyl acetate or THF) to desorb the product from the aluminum matrix.

Q4: Can I avoid aqueous work-up altogether? A: Yes. For highly sensitive compounds, you can pass the crude reaction mixture directly through a short pad of silica gel or alumina. However, this is only viable for small-scale reactions, as high concentrations of


 will generate significant heat on the column and may cause irreversible product adsorption to the stationary phase [1].

References

  • Chemguide. "Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution." Available at: [Link]

  • KPU Pressbooks. "4.7 Friedel–Crafts Reactions – Organic Chemistry II." Available at: [Link]

  • University of Rochester, Department of Chemistry. "Magic Formulas: Workup for Aluminum Hydride Reductions." Available at: [Link]

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative analysis of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone and its bromo-analog

As a Senior Application Scientist, selecting the appropriate halogenated building block is rarely a simple procurement decision; it is a strategic choice that dictates the entire synthetic trajectory of a drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate halogenated building block is rarely a simple procurement decision; it is a strategic choice that dictates the entire synthetic trajectory of a drug discovery or materials science program. 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone [1] and its bromo-analog are highly functionalized, poly-substituted benzene derivatives. Featuring an acetophenone core, a sterically demanding ortho-methyl group, a strongly electron-withdrawing meta-nitro group, and a meta-halogen, these scaffolds present a fascinating study in chemoselectivity, steric tuning, and catalytic activation.

This guide provides an objective, data-driven comparison of these two analogs, detailing the causality behind their reactivity differences and providing self-validating experimental protocols for their derivatization.

Physicochemical & Structural Profiling

While structurally identical save for the halogen at the 5-position, the divergence in bond dissociation energies and atomic radii between chlorine and bromine fundamentally alters their behavior in transition-metal catalysis. The chloro-analog is highly stable and commercially ubiquitous [2], whereas the bromo-analog offers a kinetic advantage at the cost of stability [3].

Table 1: Quantitative Physicochemical Comparison

PropertyChloro-AnalogBromo-Analog
IUPAC Name 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone1-(5-Bromo-2-methyl-3-nitrophenyl)ethanone
CAS Number 154258-12-5Custom / Proprietary
Molecular Formula C9H8ClNO3C9H8BrNO3
Molecular Weight 213.62 g/mol 258.07 g/mol
C-X Bond Dissociation Energy ~96 kcal/mol~81 kcal/mol
Steric Profile (Halogen) Moderate (VdW radius: 1.75 Å)High (VdW radius: 1.85 Å)
Commercial Availability Custom Synthesis / Specialized [4]

Mechanistic Divergence in Catalysis

The core challenge when working with these molecules is achieving chemoselectivity . The molecule contains three reactive vectors: the ketone (susceptible to nucleophilic attack or enolization), the nitro group (susceptible to reduction), and the aryl halide (susceptible to oxidative addition).

G A Starting Material (Ar-X) B Pd-Catalyzed Coupling A->B C-X Activation C Fe/NH4Cl Reduction A->C NO2 Reduction D Biaryl Derivative B->D E Aniline Derivative C->E

Fig 1: Divergent synthetic workflow for halogenated nitrophenyl ethanones.

The Ortho-Methyl Steric Penalty

In both analogs, the methyl group at the 2-position induces significant steric hindrance, twisting the adjacent acetyl group out of the plane of the aromatic ring. This orthogonal conformation reduces the resonance electron-withdrawing effect of the carbonyl group. Consequently, the aromatic ring is less electron-deficient than a standard nitroacetophenone.

For the chloro-analog , this lack of auxiliary electron withdrawal makes the already strong C-Cl bond exceptionally difficult for a Pd(0) catalyst to insert into. It necessitates the use of highly active, electron-rich, and bulky dialkylbiaryl phosphine ligands (like XPhos) to force the oxidative addition. Conversely, the weaker C-Br bond in the bromo-analog readily undergoes oxidative addition even with standard, inexpensive ligands like PPh3.

G Pd Pd(0) Active Catalyst C_Cl C-Cl Activation (~96 kcal/mol) Pd->C_Cl Slow / High Energy C_Br C-Br Activation (~81 kcal/mol) Pd->C_Br Fast / Low Energy Ligand_Cl Requires Bulky, e-Rich Ligands (e.g., XPhos) C_Cl->Ligand_Cl Ligand_Br Standard Ligands Sufficient (e.g., PPh3) C_Br->Ligand_Br

Fig 2: Thermodynamic logic tree for Pd(0) oxidative addition into C-Cl vs. C-Br bonds.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints to confirm causality and reaction success.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl halide with a boronic acid without reducing the nitro group or enolizing the ketone.

Causality in Design: Weak bases (K3PO4 or Na2CO3) are strictly utilized instead of strong bases (like NaOtBu) to prevent base-catalyzed aldol condensation of the acetophenone moiety. Water is added as a co-solvent to facilitate the formation of the reactive boronate species during transmetalation.

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk flask with the halogenated analog (1.0 eq), arylboronic acid (1.2 eq), and the appropriate base (2.0 eq). Add a solvent mixture of Toluene/H2O (4:1). Sparge the mixture with N2 for 30 minutes.

    • Validation Checkpoint: Oxygen ingress will rapidly oxidize Pd(0) to Pd(II) black. If the solution turns dark immediately upon catalyst addition, the degassing step has failed.

  • Catalyst Addition: Add the Pd precursor and ligand (see Table 2 for analog-specific loading) under a positive N2 stream.

  • Heating: Heat the reaction to the specified temperature.

  • Monitoring: Monitor via LC-MS.

    • Validation Checkpoint: The reaction is complete when the starting material mass [M+H]+ disappears. For the bromo-analog, look for the characteristic 1:1 isotopic pattern of bromine (M / M+2) in the baseline to ensure no unreacted starting material remains.

Table 2: Suzuki-Miyaura Optimization Metrics

ParameterChloro-Analog OptimizationBromo-Analog Optimization
Catalyst Precursor Pd2(dba)3 (1.5 mol%)Pd(OAc)2 (1.0 mol%)
Ligand Requirement XPhos (3.0 mol%)PPh3 (2.0 mol%)
Optimal Base K3PO4 (Aqueous)Na2CO3 (Aqueous)
Temperature 100 °C (Reflux)80 °C
Reaction Time 12 - 16 hours4 - 6 hours
Expected Yield 78 - 85%88 - 95%
Primary Side Reaction ProtodeboronationHydrodehalogenation
Protocol B: Chemoselective Nitro Reduction (Béchamp-Type)

Objective: Reduce the -NO2 to -NH2 without cleaving the C-Cl or C-Br bond.

Causality in Design: Standard catalytic hydrogenation (Pd/C, H2) of the bromo-analog invariably leads to competitive hydrodehalogenation due to the low C-Br bond energy. By employing a dissolving metal reduction (Fe/NH4Cl), the reaction proceeds via a sequential single-electron transfer (SET) mechanism. This pathway is strictly chemoselective for the highly electrophilic nitro group, leaving the aryl halide completely intact.

G Nitro Ar-NO2 Nitroso Ar-N=O Nitro->Nitroso Fe(0) / H+ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine Fe(0) / H+ Aniline Ar-NH2 Hydroxylamine->Aniline Fe(0) / H+

Fig 3: Sequential single-electron transfer reduction of nitroarenes avoiding dehalogenation.

Step-by-Step Procedure:

  • Activation: Suspend Iron powder (5.0 eq) in a mixture of EtOH/H2O (3:1). If the iron is heavily oxidized, add 2 drops of 0.1 N HCl.

    • Validation Checkpoint: Active iron will evolve trace H2 gas (micro-bubbling) upon acid addition.

  • Reagent Addition: Add NH4Cl (5.0 eq) and the halogenated nitroacetophenone (1.0 eq).

  • Reflux: Heat the mixture to 80 °C for 2-4 hours.

    • Validation Checkpoint: As the SET proceeds, zero-valent iron is oxidized to iron(II/III) oxides. The reaction mixture must transition from a clear colored solution to a thick, rust-brown or black suspension. The absence of this color change indicates inactive iron powder.

  • Workup: Filter the hot suspension through a pad of Celite to remove iron oxides. Extract the filtrate with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Expected yield: >90% for both analogs.

References

  • ChemSrc Database: 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone CAS#:154258-12-5 Physicochemical Properties.[Link]

  • Synthonix Inc: 1-(5-chloro-2-methyl-3-nitrophenyl)ethanone - [AC77905] Inventory and Purity Data. [Link]

Comparative

Analytical Strategies for the Structural Confirmation of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone Derivatives: A Comparative Guide

Confirming the exact regiochemistry of heavily substituted aromatic building blocks is a critical bottleneck in pharmaceutical and agrochemical development. For derivatives of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the exact regiochemistry of heavily substituted aromatic building blocks is a critical bottleneck in pharmaceutical and agrochemical development. For derivatives of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone (CAS: 154258-12-5), the presence of four distinct substituents (acetyl, methyl, nitro, and chloro) on a single benzene ring creates a complex analytical challenge[1]. Distinguishing this specific compound from its numerous positional isomers requires a multi-modal analytical approach.

This guide objectively compares the performance, resolution, and utility of various analytical techniques used to confirm the identity of such acetophenone derivatives, providing researchers with self-validating protocols and causal insights into spectral interpretation.

Comparative Analysis of Analytical Modalities

When confirming the identity of a pentasubstituted-equivalent aromatic ring (four substituents + two protons), no single technique provides a complete picture without extensive interpretation. Table 1 compares the primary analytical alternatives.

Table 1: Performance Comparison of Analytical Techniques for Regiochemical Confirmation

Analytical TechniqueRegiochemical ResolutionSpeed of AnalysisKey Diagnostic OutputLimitations
1D

H &

C NMR
ModerateFast (< 15 mins)Meta-coupling (

Hz) of H-4 and H-6
Cannot definitively assign relative positions of all substituents.
2D NMR (NOESY/HMBC) High Moderate (2-4 hours)Spatial proximity (NOE) and 2-3 bond C-H connectivityRequires >95% pure sample; higher instrument time cost.
LC-HRMS (ESI/APCI) Low (Isomer blind)Fast (< 10 mins)Exact mass, Cl-isotope pattern (3:1 ratio), Ortho-effect fragmentationCannot distinguish between positional isomers.
FT-IR Spectroscopy LowVery Fast (< 5 mins)Functional group presence (C=O, NO

, C-Cl)
Useless for regiochemical assignment.
X-Ray Crystallography Absolute Slow (Days to Weeks)Definitive 3D spatial arrangementRequires single, high-quality crystals; not suitable for routine batch testing.

Deep Dive: High-Resolution Mass Spectrometry (HRMS) & Fragmentation Logic

While HRMS cannot definitively prove regiochemistry on its own, it is the first critical gate for confirming the molecular formula (


) and identifying characteristic structural motifs.
The Causality of Fragmentation: The "Ortho Effect"

In electron ionization (EI) or collision-induced dissociation (CID) of nitroaromatics, the position of the nitro group relative to alkyl substituents dictates the fragmentation pathway. According to established spectrometric principles[2][3], a nitro group positioned ortho to a methyl group (as seen with the C-3 nitro and C-2 methyl in our target molecule) exhibits a classic "ortho effect" [4].

Instead of just the standard loss of


 (-46 Da) or 

(-30 Da), the spatial proximity allows the nitro oxygen to abstract a proton from the adjacent methyl group. This leads to the characteristic loss of a hydroxyl radical (

, -17 Da) or water (

, -18 Da)[4]. Observing this specific neutral loss validates that the methyl and nitro groups are adjacent on the ring. Furthermore, the presence of the C-5 chlorine atom is self-validating through its isotopic signature: the molecular ion will present a distinct

and

peak in a 3:1 intensity ratio due to the natural abundance of

and

.
Protocol 1: LC-HRMS Acquisition for Nitroaromatics

This protocol utilizes a self-validating system by incorporating a blank run and an internal standard to rule out column carryover and ensure mass accuracy.

  • Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • System Validation: Inject a solvent blank. Verify that the background noise is <10

    
     counts and no peaks corresponding to 
    
    
    
    213/215 are present.
  • Chromatography: Inject 2

    
     onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 
    
    
    
    ). Run a gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes at 0.4 mL/min.
  • Ionization (ESI): Operate in both Positive and Negative ESI modes. Nitroaromatics often ionize well in negative mode via electron capture, while the conjugated ketone can protonate in positive mode[5].

  • Data Acquisition: Acquire full scan MS (m/z 100-1000) at a resolution of

    
    . Trigger data-dependent MS/MS (ddMS2) on the top 3 most intense ions using a normalized collision energy (NCE) of 25, 35, and 45.
    
  • Analysis: Extract the exact mass for

    
     (
    
    
    
    214.0265) and
    
    
    (
    
    
    212.0120). Analyze the MS/MS spectra for the ortho-effect loss of
    
    
    (
    
    
    197.02).

Deep Dive: The Power of 2D NMR (NOESY & HMBC)

To definitively lock in the regiochemistry, Nuclear Magnetic Resonance (NMR) is the gold standard[6][7]. 1D


H NMR will only show two aromatic protons. Because they are at positions 4 and 6, they are meta to each other, which will be evident by a small coupling constant (

Hz)[8]. However, this does not prove they are at C-4 and C-6; they could be at C-3 and C-5 in a different isomer.
The Causality of Spatial Mapping

To solve this, we rely on the Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY detects protons that are close to each other in 3D space (< 5 Å), regardless of the number of bonds between them.

  • The C-1 Acetyl methyl group will show a strong NOE cross-peak with the C-6 aromatic proton .

  • The C-1 Acetyl methyl group will also show an NOE with the C-2 Methyl group .

  • Crucially, the C-2 Methyl group will not show an NOE with any aromatic proton, because it is flanked by the acetyl group and the nitro group.

  • The C-4 aromatic proton will show no NOE with any methyl groups, as it is isolated between the nitro and chloro groups.

This specific matrix of presence and absence of spatial correlations is mathematically unique to the 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone isomer.

NMRLamda H4 Aromatic Proton H-4 (Isolated) NoNOE No Aromatic NOE (Confirms C2 Position) H4->NoNOE H6 Aromatic Proton H-6 (Next to Acetyl) NOESY1 NOESY Correlation (Spatial Proximity) H6->NOESY1 Me2 C-2 Methyl Group (Next to Acetyl) NOESY2 NOESY Correlation (Spatial Proximity) Me2->NOESY2 Me2->NoNOE Ac1 C-1 Acetyl Group Ac1->NOESY1 Ac1->NOESY2 Conclusion Definitive Regiochemistry Assigned NOESY1->Conclusion NOESY2->Conclusion NoNOE->Conclusion

Caption: Logical deduction tree utilizing NOESY NMR correlations to definitively assign regiochemistry.

Protocol 2: 1D and 2D NMR Acquisition

This protocol ensures precise temperature control and relaxation delays to prevent integration errors and artifactual NOE signals.

  • Sample Preparation: Dissolve 15-20 mg of the highly pure (>95%) derivative in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[9]. Transfer to a 5 mm NMR tube.
    
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent. Shim the Z-axis gradients until the TMS signal FWHH (Full Width at Half Height) is <1.0 Hz.

  • 1D

    
    H Acquisition:  Acquire a standard proton spectrum (16 scans, 30° pulse angle, relaxation delay 
    
    
    
    seconds). Phase and baseline correct the spectrum. Verify the meta-coupled doublets in the aromatic region (
    
    
    7.5 - 8.0 ppm).
  • 2D NOESY Acquisition: Set up a phase-sensitive NOESY experiment.

    • Critical Parameter: The mixing time (

      
      ) must be optimized for small molecules. Set 
      
      
      
      to 300-500 ms to allow sufficient cross-relaxation without spin diffusion.
    • Acquire 16-32 scans per increment, with 256 increments in the indirect dimension (t1).

  • Data Processing: Apply a sine-bell squared apodization function in both dimensions before Fourier transformation. Analyze the 2D contour plot for cross-peaks intersecting the C-1 acetyl protons and the C-6 aromatic proton.

Integrated Analytical Workflow

To ensure absolute trustworthiness in the structural confirmation of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone derivatives, these modalities must be executed in a specific, self-validating sequence. Purity must be established before NMR, and exact mass must be confirmed before assigning spatial coordinates.

AnalyticalWorkflow Start Synthesized Derivative 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone Purity Purity Assessment (LC-UV / GC-FID) Start->Purity HRMS Exact Mass & Isotope (LC-HRMS) Purity->HRMS >95% Purity NMR1D Functional Group ID (1D 1H & 13C NMR) Purity->NMR1D >95% Purity Confirm Final Structural Confirmation HRMS->Confirm Formula: C9H8ClNO3 NMR2D Regiochemical Mapping (NOESY & HMBC) NMR1D->NMR2D Meta-protons confirmed NMR2D->Confirm Substituent positions locked

Caption: Sequential analytical workflow for the structural verification of heavily substituted acetophenones.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons.[Link]

  • Miyamoto, K., et al. "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings". The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

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